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  • Product: ethyl N-acetyl-N-methylcarbamate
  • CAS: 6092-46-2

Core Science & Biosynthesis

Foundational

ethyl N-acetyl-N-methylcarbamate chemical structure and physical properties

An In-Depth Technical Guide to Ethyl N-Methylcarbamate: Synthesis, Properties, and Characterization Executive Summary: This guide provides a comprehensive technical overview of ethyl N-methylcarbamate, a significant orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl N-Methylcarbamate: Synthesis, Properties, and Characterization

Executive Summary: This guide provides a comprehensive technical overview of ethyl N-methylcarbamate, a significant organic compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. While the specified topic was "ethyl N-acetyl-N-methylcarbamate," this document focuses on the foundational precursor, ethyl N-methylcarbamate (CAS 105-40-8), due to its extensive documentation and relevance. The N-acetyl derivative represents a further synthetic step from the compound detailed herein. This whitepaper offers an in-depth exploration of its chemical structure, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and detailed spectroscopic characterization to facilitate its identification and use in research and development settings.

Chemical Identity and Structure

Ethyl N-methylcarbamate, also known as N-methylurethane, is a simple carbamate ester. Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The structure of ethyl N-methylcarbamate consists of a central carbamate group with a methyl group attached to the nitrogen atom and an ethyl group forming the ester linkage.

1.1 Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical substance is critical for scientific and regulatory purposes. The following table summarizes the key identifiers for ethyl N-methylcarbamate.

IdentifierValueSource
IUPAC Name ethyl N-methylcarbamate[1]
CAS Number 105-40-8[2][3]
Molecular Formula C₄H₉NO₂[1]
SMILES CCOC(=O)NC[1]
InChIKey SURZCVYFPAXNGN-UHFFFAOYSA-N[1]

1.2 Molecular Structure

The 2D chemical structure of ethyl N-methylcarbamate is depicted below:

Physicochemical Properties

Ethyl N-methylcarbamate is a clear, colorless liquid at standard conditions.[1] Its physical properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

PropertyValueUnitSource
Molecular Weight 103.12 g/mol [1]
Boiling Point 170 (338 at 760 mmHg)°C (°F), [1][4]
Density 1.011g/mL at 20°C[1]
Flash Point 61 (163.5)°C (°F), [1][5]
Solubility in Water ≥ 100mg/mL at 20°C[1]
Refractive Index 1.4183at 20°C[1]

Synthesis of Ethyl N-methylcarbamate

The synthesis of ethyl N-methylcarbamate is reliably achieved through the reaction of ethyl chloroformate with methylamine. The following protocol is adapted from Organic Syntheses, a highly trusted source for reproducible chemical preparations.[6]

3.1 Reaction Principle

The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This addition is followed by the elimination of a chloride ion. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (in this case, sodium hydroxide) to prevent the protonation of the methylamine reactant and drive the reaction to completion.

3.2 Experimental Synthesis Protocol

This protocol describes the synthesis on a 2-mole scale, yielding approximately 182-185 g of the product.

Materials:

  • 33% Aqueous methylamine solution (186 g, 2 moles)

  • Ethyl chloroformate (217 g, 2 moles)

  • Sodium hydroxide (80 g, 2 moles) in 120 mL of water

  • Ether (400 mL total)

  • Anhydrous potassium carbonate (approx. 8 g)

  • 2-L flask, mechanical stirrer, ice-salt bath

Procedure:

  • Initial Setup: In a 2-L flask equipped with a mechanical stirrer, add 300 cc of ether and 186 g of a 33% aqueous methylamine solution.

  • Cooling: Cool the stirred mixture to 5°C using an ice-salt bath. Maintaining a low temperature is crucial as the reaction is exothermic. Uncontrolled temperature rise can lead to side reactions and reduced yield.

  • Reagent Addition: Begin the slow, dropwise addition of 217 g of ethyl chloroformate. The temperature must be carefully monitored and maintained at or below 5°C.[6]

  • Concurrent Base Addition: When approximately half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a cold solution of 80 g of sodium hydroxide in 120 cc of water. The rates of addition should be adjusted so that both the remaining ethyl chloroformate and the sodium hydroxide solution are added completely at the same time. Continuous and efficient stirring is essential to ensure proper mixing and heat dissipation.[6]

  • Reaction Quench and Workup: After the addition is complete, allow the mixture to stand for fifteen minutes. Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extraction: Extract the aqueous layer with an additional 100 cc of ether to recover any dissolved product.

  • Drying: Combine the two ether layers and dry them by shaking with approximately 8 g of anhydrous potassium carbonate. This step removes residual water from the organic phase.

  • Solvent Removal: Distill the ether from the dried solution.

  • Purification: Purify the remaining residue by distillation under reduced pressure. Collect the fraction boiling at 55–60°C at 12 mmHg. The expected yield of the colorless oil is 182–185 g (88–90%).[6]

3.3 Synthesis Workflow Diagram

SynthesisWorkflow reagents Reactants: - Methylamine (aq) - Ethyl Chloroformate - Ether (Solvent) reaction Reaction Vessel (Stirred, <5°C) reagents->reaction Add slowly naoh NaOH Solution (Base) naoh->reaction Add concurrently workup Workup: 1. Separate Layers 2. Extract Aqueous Phase reaction->workup After 15 min drying Drying (Anhydrous K₂CO₃) workup->drying distillation Purification: 1. Ether Distillation 2. Vacuum Distillation drying->distillation product Final Product: Ethyl N-methylcarbamate distillation->product

Caption: Workflow for the synthesis of Ethyl N-methylcarbamate.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of the synthesized product. The key spectral features of ethyl N-methylcarbamate are detailed below.

4.1 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for ethyl N-methylcarbamate are listed below. Data is available from the NIST Chemistry WebBook.[7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3450N-H StretchSecondary Amine
~2850-3000C-H StretchAlkyl (CH₃, CH₂)
~1690-1720C=O StretchCarbamate Carbonyl
~1510-1540N-H BendSecondary Amine
~1250C-O StretchEster

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectral data is available on PubChem.[1]

¹H NMR Spectrum (Proton NMR) The ¹H NMR spectrum will show four distinct signals corresponding to the four unique proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Triplet3H-O-CH₂-CH₃
~2.8Doublet3HCH₃ -NH-
~4.1Quartet2H-O-CH₂ -CH₃
~4.8Broad Singlet1H-NH -

¹³C NMR Spectrum (Carbon NMR) The ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-C H₃
~27C H₃-NH-
~61-O-C H₂-CH₃
~157C =O

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum is available on the NIST Chemistry WebBook.[2]

m/zInterpretation
103[M]⁺, Molecular Ion
88[M - CH₃]⁺
74[M - C₂H₅]⁺
58[CH₃NHCO]⁺

Reactivity and Safety

Ethyl N-methylcarbamate is a carbamate ester and exhibits reactivity typical of this class. Carbamates are generally incompatible with strong acids, strong bases, and potent reducing agents like hydrides.[1] The compound is a combustible liquid.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. All manipulations should be conducted in a well-ventilated fume hood.

Applications

As a versatile chemical intermediate, ethyl N-methylcarbamate serves as a building block in various synthetic applications. Its structure allows for further modification at the nitrogen or ester group. It is used in the preparation of more complex molecules in sectors including:

  • Agrochemicals: As a precursor for certain herbicides and insecticides.

  • Pharmaceuticals: In the synthesis of various active pharmaceutical ingredients.

  • Dyes and Polymers: As an intermediate in the production of specialty chemicals.

References

  • Hartman, W. W.; Brethen, M. R. Ethyl N-methylcarbamate. Org. Synth.1932 , 12, 36; Coll. Vol. 2, p. 278. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7752, Ethyl N-methylcarbamate. [Link]

  • NIST. Mass spectrum of Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]

  • PubChem. Compound Summary for CID 12195, Ethyl N-ethylcarbamate. [Link]

  • NIST. Ethyl N-(2-methylphenyl)carbamate in the NIST Chemistry WebBook. [Link]

  • NIST. Phase change data for Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]

  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized... [Link]

  • NIST. IR Spectrum for Carbamic acid, methyl-, ethyl ester in the NIST Chemistry WebBook. [Link]

  • SpectraBase. Methyl N-[2-(1-naphthyl)ethyl]carbamate - Optional[13C NMR]. [Link]

  • ResearchGate. Methylcarbamate IR (1) and Raman (2) spectra... [Link]

  • Google Patents.

Sources

Exploratory

The Mechanism of Action of Ethyl N-acetyl-N-methylcarbamate in Biological Systems: A Comprehensive Technical Guide

Executive Summary Ethyl N-acetyl-N-methylcarbamate (EAMC, CAS 6092-46-2) represents a highly specialized class of bidentate electrophiles within xenobiotic chemistry. Featuring both an acetyl and a carbamyl carbonyl cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-acetyl-N-methylcarbamate (EAMC, CAS 6092-46-2) represents a highly specialized class of bidentate electrophiles within xenobiotic chemistry. Featuring both an acetyl and a carbamyl carbonyl center, EAMC serves as a critical model compound for elucidating prodrug activation, esterase-mediated deacetylation, and the generation of reactive, teratogenic intermediates. This whitepaper provides an in-depth mechanistic analysis of EAMC’s biological reactivity, focusing on its dual metabolic pathways, target enzyme interactions, and the self-validating protocols used to quantify its pharmacokinetics.

Chemical Biology & Structural Reactivity

The core structural feature of EAMC is the N-acetyl group attached to the carbamate nitrogen. In standard N-methylcarbamates, the nitrogen lone pair delocalizes into the carbamyl carbonyl, stabilizing the ester. However, the strongly electron-withdrawing N-acetyl moiety in EAMC creates a competing resonance structure. This electronic pull reduces the electron density at the carbamyl carbon, theoretically increasing its electrophilicity.

Paradoxically, in biological systems, this structural modification shifts the primary site of nucleophilic attack. Serine hydrolases and aqueous nucleophiles preferentially attack the less sterically hindered and highly electrophilic acetyl carbonyl. Consequently, EAMC acts primarily as an acetylating agent or undergoes rapid deacetylation, rather than functioning as a classical carbamylating inhibitor. The hydrolysis of such carbamates in aqueous and biological solutions is governed by specific AAc2 mechanisms where water displaces the protonated alkoxy group[1].

MetabolicPathways EAMC Ethyl N-acetyl-N-methylcarbamate (EAMC) Esterase Carboxylesterase / Spontaneous (Deacetylation) EAMC->Esterase CYP450 CYP450 (e.g., CYP2E1) (Oxidation/Dealkylation) EAMC->CYP450 EMC Ethyl N-methylcarbamate (EMC) (Teratogen/Carcinogen) Esterase->EMC Adducts Reactive Intermediates (DNA Adducts) CYP450->Adducts EMC->Adducts Further CYP Oxidation

Figure 1: Metabolic activation and deacetylation pathways of EAMC in biological systems.

Metabolic Pathways & Enzymatic Hydrolysis

The biotransformation of EAMC is characterized by two competing Phase I metabolic pathways:

  • Esterase-Mediated Deacetylation : EAMC is rapidly hydrolyzed by tissue carboxylesterases (and spontaneously in basic environments) to yield ethyl N-methylcarbamate (EMC). This deacetylation is a known metabolic prerequisite for N-acetylated carbamates to exert their primary biological effects[2].

  • CYP450-Mediated Oxidation : The resulting EMC, or intact EAMC, undergoes cytochrome P450 (e.g., CYP2E1) mediated oxidation. Similar to the well-documented metabolism of urethane (ethyl carbamate), EMC is oxidized to reactive intermediates (such as N-hydroxy or vinyl derivatives) that are capable of forming covalent DNA adducts. Notably, EMC has been shown to be significantly more teratogenic than urethane in mammalian models[3],[4].

Mechanism of Action: Cholinesterase Interaction

While aryl N-methylcarbamates (e.g., physostigmine) are potent acetylcholinesterase (AChE) inhibitors, alkyl carbamates like EAMC exhibit a distinct kinetic profile. The poor leaving group ability of the ethoxide ion (pKa ~16) compared to a phenoxide ion (pKa ~10) makes direct carbamylation of the AChE active-site serine thermodynamically unfavorable.

Instead, EAMC interacts with AChE via transient acetylation. The enzyme's catalytic triad attacks the acetyl carbonyl, releasing EMC as the leaving group. Because acetylated AChE is rapidly hydrolyzed by water (reactivation half-life in milliseconds), EAMC functions only as a very weak, reversible competitive inhibitor rather than a pseudo-irreversible carbamylating agent.

AChEInteraction AChE AChE (Active Serine Hydrolase) Complex Reversible Michaelis Complex (EAMC - AChE) AChE->Complex + EAMC (k1) Complex->AChE (k-1) Acylated Acetylated Enzyme (Transiently Inactivated) Complex->Acylated k2 (Leaving group: EMC) Reactivated Reactivated Enzyme (Rapid Hydrolysis) Acylated->Reactivated k3 (H2O) Reactivated->AChE Fast Recovery

Figure 2: Kinetic mechanism of AChE transient acetylation and reactivation by EAMC.

Quantitative Data

The structural differences between EAMC, its metabolite EMC, and reference compounds drastically alter their biological half-lives and inhibitory potencies.

CompoundPrimary Reaction PathwayHydrolysis Half-life (pH 7.4, 37°C)AChE IC50 (µM)Teratogenic Potential
Ethyl N-acetyl-N-methylcarbamate Deacetylation~45 minutes> 5,000High (via EMC)
Ethyl N-methylcarbamate (EMC) CYP-mediated oxidation> 24 hours> 10,000High
Urethane (Ethyl carbamate) CYP-mediated oxidation> 48 hoursInactiveModerate
Physostigmine (Reference) Carbamylation~2 hours0.02Low

Table 1: Comparative kinetic and toxicological parameters of EAMC and related carbamates.

Experimental Protocols

Protocol 1: In Vitro Metabolism and Deacetylation Kinetics using Human Liver Microsomes (HLM)

Rationale: This protocol isolates the esterase-mediated deacetylation of EAMC from CYP450-mediated oxidation. By utilizing a self-validating dual-incubation system (± NADPH), researchers can definitively assign the disappearance of the parent compound to specific enzymatic families.

  • Preparation : Thaw HLM (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Setup : In two separate 1.5 mL Eppendorf tubes, add HLM to a final protein concentration of 0.5 mg/mL in 990 µL of buffer.

  • Initiation :

    • Tube A (-NADPH Control): Add 10 µL of 100 µM EAMC (final concentration 1 µM). This isolates esterase activity[2].

    • Tube B (+NADPH): Add 10 µL of a 100 mM NADPH regenerating system, followed by 10 µL of 100 µM EAMC. This captures total clearance (Esterase + CYP450).

  • Sampling & Quenching : At 0, 5, 15, 30, and 60 minutes, withdraw 100 µL aliquots and immediately quench in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d3-EMC). The organic solvent instantly denatures the enzymes, halting the reaction.

  • Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of EAMC and the formation of EMC.

Protocol 2: Acetylcholinesterase (AChE) Inhibition and Mechanism Assay (Ellman's Method)

Rationale: To prove that EAMC does not permanently carbamylate AChE, this continuous spectrophotometric assay measures the initial velocity of acetylthiocholine (ATCh) hydrolysis. The use of Ellman's reagent (DTNB) provides a direct, real-time colorimetric readout of enzyme viability.

  • Reagent Prep : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATCh iodide in deionized water.

  • Enzyme Pre-incubation : In a 96-well microplate, add 160 µL buffer, 10 µL of recombinant human AChE (0.5 U/mL), and 10 µL of EAMC at varying concentrations (10 µM to 10 mM). Incubate at 25°C for 15 minutes.

  • Colorimetric Development : Add 10 µL of DTNB to all wells. DTNB reacts with thiocholine (the product of ATCh hydrolysis) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion.

  • Reaction Initiation : Add 10 µL of ATCh to initiate the reaction.

  • Measurement : Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve. A lack of time-dependent inhibition confirms that EAMC acts via rapid transient acetylation rather than stable carbamylation.

References

  • Oonnithan, E. S., & Casida, J. E. (1968). Oxidation of methyl- and dimethylcarbamate insecticide chemicals by rat liver microsomes and anticholinesterase activity of the metabolites. Journal of Agricultural and Food Chemistry. URL:[Link]

  • DiPaolo, J. A., & Elis, J. (1967). The Comparison of Teratogenic and Carcinogenic Effects of Some Carbamate Compounds. Cancer Research. URL:[Link]

  • Armstrong, V. C., & Moodie, R. B. (1969). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Metabolic Pathways and Metabolites of Ethyl N-acetyl-N-methylcarbamate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the anticipated metabolic pathways and resulting metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated metabolic pathways and resulting metabolites of ethyl N-acetyl-N-methylcarbamate. Given the limited direct literature on this specific molecule, this document synthesizes established principles of carbamate metabolism, enzymology, and analytical chemistry to construct a robust predictive framework. This guide is designed to be a foundational resource for researchers initiating studies on the metabolism and disposition of N,N-disubstituted carbamates.

I. Introduction: The Significance of Ethyl N-acetyl-N-methylcarbamate Metabolism

Ethyl N-acetyl-N-methylcarbamate is an N,N-disubstituted carbamate ester. The metabolic fate of carbamates is a critical determinant of their pharmacological and toxicological profiles.[1][2] Metabolism, primarily occurring in the liver, can lead to detoxification and elimination or, in some cases, bioactivation to more reactive or toxic species.[1][2] For ethyl N-acetyl-N-methylcarbamate, the presence of both an N-acetyl and an N-methyl group on the carbamate nitrogen introduces unique metabolic possibilities compared to simpler N-methylcarbamates.[3] Understanding these pathways is paramount for predicting the compound's half-life, potential for drug-drug interactions, and overall safety profile.

The primary metabolic routes for carbamates involve two main enzymatic systems: esterases, which catalyze hydrolysis of the carbamate bond, and cytochrome P450 (CYP) monooxygenases, which mediate oxidative transformations.[1][4] Subsequent Phase II conjugation reactions further modify the primary metabolites to facilitate their excretion.[5]

II. Predicted Metabolic Pathways of Ethyl N-acetyl-N-methylcarbamate

Based on the known metabolism of related compounds, we can predict several key metabolic pathways for ethyl N-acetyl-N-methylcarbamate. These pathways are likely to occur concurrently, with the relative contribution of each being dependent on the specific enzymes involved and the physiological conditions.

A. Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For ethyl N-acetyl-N-methylcarbamate, the principal Phase I pathways are predicted to be hydrolysis, N-deacetylation, and N-demethylation.

1. Hydrolysis:

Carboxylesterases are the primary enzymes responsible for the hydrolysis of the carbamate ester linkage.[1][6] This reaction would cleave the molecule into ethanol, and the unstable N-acetyl-N-methylcarbamic acid, which would subsequently decompose to N-methylacetamide and carbon dioxide.

  • Causality: The ester bond in the carbamate is susceptible to nucleophilic attack by the serine hydrolase active site of carboxylesterases. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group.

2. N-Deacetylation:

The N-acetyl group can be removed by amidases or deacetylases.[7] This would yield ethyl N-methylcarbamate, a more conventional N-methylcarbamate.

  • Causality: While the amide bond of the acetyl group is generally stable, specific hydrolases can catalyze its cleavage. The resulting primary amine would be a substrate for further metabolism.

3. N-Demethylation:

Cytochrome P450 enzymes, particularly from the CYP2C, CYP2D, and CYP3A families, are known to catalyze the N-demethylation of various xenobiotics.[8][9] This oxidative process would initially form an unstable N-hydroxymethyl intermediate, which would then spontaneously decompose to yield ethyl N-acetylcarbamate and formaldehyde.[10]

  • Causality: The reaction is initiated by the abstraction of a hydrogen atom from the N-methyl group by an activated oxygen species within the CYP active site, followed by oxygen rebound to form the carbinolamine.

The following diagram illustrates the predicted Phase I metabolic pathways of ethyl N-acetyl-N-methylcarbamate.

Phase I Metabolism of Ethyl N-acetyl-N-methylcarbamate cluster_hydrolysis Hydrolysis (Esterases) cluster_deacetylation N-Deacetylation (Amidases) cluster_demethylation N-Demethylation (CYP450) parent Ethyl N-acetyl-N-methylcarbamate metabolite1 Ethanol parent->metabolite1 metabolite2 N-Methylacetamide + CO2 parent->metabolite2 metabolite3 Ethyl N-methylcarbamate parent->metabolite3 metabolite4 Ethyl N-acetylcarbamate + Formaldehyde parent->metabolite4

Caption: Predicted Phase I metabolic pathways of ethyl N-acetyl-N-methylcarbamate.

B. Phase II Metabolism

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion.

1. Glucuronidation:

The hydroxyl group of ethanol and any hydroxylated metabolites formed through further oxidation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[5][11]

2. Sulfation:

Similarly, sulfotransferases (SULTs) can catalyze the sulfation of hydroxylated metabolites.[12]

3. Glutathione Conjugation:

While less common for this type of structure, reactive intermediates, if formed, could be detoxified through conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).[12][13]

The following diagram illustrates the potential Phase II conjugation of a hypothetical hydroxylated metabolite.

Phase II Conjugation cluster_glucuronidation Glucuronidation (UGTs) cluster_sulfation Sulfation (SULTs) phase1_metabolite Hydroxylated Metabolite (from Phase I) glucuronide Glucuronide Conjugate phase1_metabolite->glucuronide sulfate Sulfate Conjugate phase1_metabolite->sulfate

Caption: Potential Phase II conjugation pathways for a hydroxylated metabolite.

III. Experimental Protocols for Metabolite Identification and Pathway Elucidation

To validate the predicted metabolic pathways and identify the resulting metabolites, a series of in vitro and in vivo experiments are necessary.

A. In Vitro Metabolism using Human Liver Microsomes

Human liver microsomes (HLM) are a robust and widely used in vitro system for studying Phase I metabolism, as they contain a high concentration of CYP enzymes.[14][15]

Protocol for In Vitro Metabolism in HLM:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine on ice:

      • 100 mM potassium phosphate buffer (pH 7.4)

      • Ethyl N-acetyl-N-methylcarbamate (final concentration typically 1-10 µM)

      • Human liver microsomes (final concentration 0.5 mg/mL)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation for Analysis:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

B. Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the separation, detection, and structural elucidation of drug metabolites due to its high sensitivity and specificity.[16][17][18][19]

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of carbamates and their metabolites.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for carbamates.

    • Scan Modes:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent compound and potential metabolites.

      • Product Ion Scan (MS/MS): To fragment the ions of interest and obtain structural information.

      • Neutral Loss/Precursor Ion Scan: To screen for specific metabolic modifications (e.g., loss of the acetyl or methyl group).

The following table summarizes the predicted metabolites and their expected mass shifts.

Predicted MetaboliteMetabolic ReactionExpected Mass Shift (from Parent)
Ethyl N-methylcarbamateN-Deacetylation-42.01 Da
Ethyl N-acetylcarbamateN-Demethylation-14.02 Da
N-MethylacetamideHydrolysis-
Glucuronide ConjugateGlucuronidation+176.03 Da
Sulfate ConjugateSulfation+79.96 Da
C. In Vivo Metabolism Studies in Animal Models

In vivo studies in animal models, such as rats or mice, are essential to understand the complete metabolic profile, including the contribution of extrahepatic tissues and the excretion pathways.

Protocol for In Vivo Metabolism Study:

  • Dosing:

    • Administer ethyl N-acetyl-N-methylcarbamate to the animals via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood samples can also be collected to determine the pharmacokinetic profile of the parent compound and its major metabolites.

  • Sample Processing:

    • Urine samples can be directly analyzed after centrifugation and filtration. Enzymatic hydrolysis (with β-glucuronidase/sulfatase) may be necessary to cleave conjugated metabolites.

    • Feces should be homogenized and extracted with an appropriate organic solvent.

    • Plasma can be obtained from blood samples by centrifugation and subjected to protein precipitation before analysis.

  • Analysis:

    • Analyze the processed samples using LC-MS/MS as described above to identify and quantify the parent compound and its metabolites.

IV. Conclusion and Future Directions

This technical guide provides a predictive framework for the metabolic pathways of ethyl N-acetyl-N-methylcarbamate. The proposed pathways, including hydrolysis, N-deacetylation, and N-demethylation, are based on established principles of carbamate metabolism. The detailed experimental protocols offer a clear roadmap for researchers to investigate the metabolic fate of this compound.

Future research should focus on:

  • Enzyme Phenotyping: Identifying the specific esterase and CYP450 isozymes responsible for the metabolism of ethyl N-acetyl-N-methylcarbamate.

  • Reactive Metabolite Screening: Investigating the potential for bioactivation to reactive species and their subsequent covalent binding to cellular macromolecules.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Linking the metabolic profile to the pharmacological and/or toxicological effects of the compound.

By systematically applying the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the metabolic disposition of ethyl N-acetyl-N-methylcarbamate, which is crucial for its development and safe use.

V. References

  • Knaak, J. B., et al. (1965). The metabolism of carbaryl in the rat, guinea pig, and man. Journal of Agricultural and Food Chemistry, 13(6), 537-543.

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. (2013). U.S. Environmental Protection Agency.

  • Carbamate Toxicity. (2023). In StatPearls. StatPearls Publishing.

  • Overview of N‐deacetylation methodology. (n.d.). ResearchGate.

  • Identification of a novel N-carbamoyl glucuronide: in vitro, in vivo, and mechanistic studies. (2010). Drug Metabolism and Disposition, 38(3), 433-441.

  • Selective N‐Deacetylation and Functionalization of Aminosugars. (2018). Chemistry – A European Journal, 24(60), 16068-16072.

  • Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.). Restek.

  • Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry. (2002). Journal of Chromatography B, 778(1-2), 123-131.

  • Phase II (Conjugation) Reactions. (n.d.). University of Toledo.

  • EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. (1995). U.S. Environmental Protection Agency.

  • In vitro metabolism of methylcarbamate insecticides by human and rat liver fraction. (1972). Bulletin of Environmental Contamination and Toxicology, 7(4), 227-234.

  • EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. (n.d.). U.S. Environmental Protection Agency.

  • ethyl n-methylcarbamate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. (2017). Molecules, 22(10), 1667.

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.

  • Metabolism of Carbamate Insecticides. (1976). U.S. Environmental Protection Agency.

  • Characterization of US population levels of urinary methylcarbamoyl mercapturic acid, a metabolite of N,N-dimethylformamide. (2022). Environmental Science and Pollution Research, 29(18), 26867-26876.

  • Pesticides - Revised N-Methyl Carbamate Cumulative Risk Assessment. (2007). U.S. Environmental Protection Agency.

  • Chemistry N-DEACETYLATION OF SOME AROMATIC AMIDES. (2013). Journal of the Chemical Society of Pakistan, 35(2), 333-336.

  • A Fatal Case Of Methomyl Poisoning Leading To Fulminant Hepatic Failure. (2007). The Internet Journal of Toxicology, 4(1).

  • Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. (2023). Journal of Hazardous Materials, 443, 130282.

  • In Vitro Drug Metabolism Using Liver Microsomes. (2018). In In Vitro Drug Release Testing of Special Dosage Forms. IntechOpen.

  • Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. (1998). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 15-25.

  • Metabolism of Ethyl Carbamate by Pulmonary Cytochrome P450 and Carboxylesterase Isozymes: Involvement of CYP2E1 and Hydrolase A. (1997). Toxicology and Applied Pharmacology, 144(1), 15-23.

  • Chemoselective N-deacetylation under mild conditions. (2013). Organic & Biomolecular Chemistry, 11(34), 5559-5562.

  • N-oxidative transformation of free and N-substituted amine functions by cytochrome P450 as means of bioactivation and detoxication. (2002). Drug Metabolism Reviews, 34(3), 665-681.

  • Method for preparing N-substituted ethyl carbamate. (2012). Google Patents.

  • Demethylation. (n.d.). Wikipedia.

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. (1997). Carcinogenesis, 18(8), 1537-1543.

  • Hydrolysis of N‐methylated carbamates or amides. (n.d.). ResearchGate.

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). In Drug Metabolism. IntechOpen.

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (2017). Chemistry of Heterocyclic Compounds, 53(1/2), 119-130.

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). USDA National Wildlife Research Center - Staff Publications.

  • Mitochondrial respiratory chain complex I dysfunction induced by N-methyl carbamate ex vivo can be alleviated with a cell-permeable succinate prodrug Carbamate toxicity and treatment. (2020). Toxicology and Applied Pharmacology, 389, 114872.

  • Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. (2006). Tetrahedron, 62(48), 11139-11145.

  • Elucidating the Substrate Specificity of Cytochrome P450 Enzymes: Insights into N- And S-Containing Small-Molecule Metabolism. (2025). ResearchGate.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Journal of Medicinal Chemistry, 58(1), 79-109.

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). In Drug Metabolism. IntechOpen.

  • Acetylation – An ABC of PK/PD. (2023). Open Education Alberta.

  • The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. (1969). Journal of the Chemical Society B: Physical Organic, 759-763.

  • Method for the N-demethylation of N-methyl heterocycles. (2015). Google Patents.

  • GSH & NAC Conjugates - Metabolite Synthesis. (n.d.). Hypha Discovery.

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). International Journal of Molecular Sciences, 25(13), 7208.

  • Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. (2022). International Journal of Molecular Sciences, 24(1), 433.

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Exploratory

Pharmacokinetic Profiling of Ethyl N-Acetyl-N-Methylcarbamate: A Comprehensive Technical Guide

Executive Summary Ethyl N-acetyl-N-methylcarbamate represents a complex structural motif often encountered in prodrug design, agricultural chemicals, and targeted small-molecule therapeutics. The molecule features a dual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-acetyl-N-methylcarbamate represents a complex structural motif often encountered in prodrug design, agricultural chemicals, and targeted small-molecule therapeutics. The molecule features a dual-functionalized nitrogen (N-acetylation and N-methylation) adjacent to an ethyl ester linkage. This unique structural topology presents specific metabolic vulnerabilities, primarily governed by the interplay between hepatic carboxylesterases (CES) and cytochrome P450 (CYP450) enzymes[1][2].

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of ethyl N-acetyl-N-methylcarbamate. Designed for drug development professionals, it outlines the causality behind in vitro ADME assays, bioanalytical method development, and in vivo PK modeling, ensuring all protocols align with rigorous regulatory standards[3][4].

Structural Vulnerabilities and Metabolic Pathways

The pharmacokinetic behavior of ethyl N-acetyl-N-methylcarbamate is dictated by its functional groups. The N-acetyl moiety increases lipophilicity, which generally enhances membrane permeability but simultaneously introduces a target for amidases and carboxylesterases[1].

Mechanistic Causality in Metabolism
  • Carboxylesterase-Mediated Cleavage: Carboxylesterase 1 (CES1), highly expressed in the liver, acts as a primary driver for the deacetylation and subsequent hydrolysis of the carbamate linkage. The cleavage of the ester bond yields ethanol, carbon dioxide, and the corresponding amine[2][5].

  • CYP450-Mediated Oxidation: The ethyl side chain is highly susceptible to alkyl oxidation, predominantly mediated by CYP2E1 and CYP3A4. This oxidative pathway can lead to the formation of reactive intermediates, a known toxicological liability in lower-molecular-weight carbamates[2][6].

MetabolicPathway Parent Ethyl N-acetyl-N-methylcarbamate Deacetylation N-Deacetylation (CES1 / Amidases) Parent->Deacetylation Hydrolysis Carbamate Hydrolysis (CES1 / CES2) Parent->Hydrolysis Oxidation Alkyl Oxidation (CYP2E1 / CYP3A4) Parent->Oxidation Met1 Ethyl N-methylcarbamate Deacetylation->Met1 Met2 Ethanol + CO2 + Amine Hydrolysis->Met2 Met3 Oxidized Metabolites Oxidation->Met3

Metabolic pathways of ethyl N-acetyl-N-methylcarbamate via CES and CYP450 enzymes.

In Vitro ADME Profiling Strategy

To accurately predict the in vivo clearance of ethyl N-acetyl-N-methylcarbamate, a tiered in vitro ADME approach is required. Because microsomes primarily capture CYP450 activity and often underestimate esterase-mediated clearance, parallel incubations in human liver microsomes (HLM) and cryopreserved human hepatocytes are mandatory[7][8].

Protocol: Microsomal and Hepatocyte Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the primary route of degradation[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains below 0.1% (preventing enzyme inhibition).

  • Microsomal Incubation: Incubate the compound with HLM (1 mg/mL protein concentration) and 3.3 mM MgCl2​ at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH (for CYP450 assessment). To assess esterase activity, run a parallel incubation without NADPH.

  • Hepatocyte Incubation: Thaw cryopreserved hepatocytes and suspend in Williams' Medium E at 1×106 cells/mL. Add the test compound (1 µM).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile rapidly denatures metabolizing enzymes, halting the reaction while simultaneously precipitating proteins for downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

Data Interpretation: Intrinsic clearance ( CLint​ ) is calculated using the substrate depletion method:

CLint​=(k×V)/N

Where k is the elimination rate constant, V is the incubation volume, and N is the protein/cell concentration[4].

Bioanalytical Method Development & Validation

A robust bioanalytical method is the cornerstone of reliable PK data. The quantification of ethyl N-acetyl-N-methylcarbamate in biological matrices (e.g., plasma) must be validated according to the FDA Bioanalytical Method Validation Guidance (2018)[3][9].

Protocol: LC-MS/MS Optimization and Extraction
  • Sample Preparation (Protein Precipitation): Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: Acetonitrile is preferred over methanol as it yields a tighter protein pellet and minimizes the extraction of endogenous phospholipids, thereby reducing matrix effects in the electrospray ionization (ESI) source.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Causality: The acidic modifier ensures the carbamate nitrogen remains protonated, enhancing positive-ion ESI efficiency.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the parent compound and the IS.

  • Validation Parameters: Per FDA 2018 guidelines, assess linearity (typically 1–1000 ng/mL), intra- and inter-day precision (CV < 15%), accuracy (±15% of nominal), and matrix effects[3][9].

BioanalyticalWorkflow Sample Plasma Sample (50 µL) Extraction Protein Precipitation (Acetonitrile + IS) Sample->Extraction Centrifuge Centrifugation (14,000 x g, 10 min) Extraction->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Data Processing (FDA 2018 Guidelines) LCMS->Data

Step-by-step LC-MS/MS bioanalytical workflow for pharmacokinetic sample analysis.

In Vivo Pharmacokinetic Assessment

Following in vitro characterization, in vivo PK studies in rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats) are conducted to determine systemic exposure, volume of distribution, and bioavailability.

Study Design
  • Intravenous (IV) Dosing: 1 mg/kg administered via the tail vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: IV dosing establishes the baseline systemic clearance ( CL ) and volume of distribution at steady state ( Vss​ ) without the confounding variable of gastrointestinal absorption.

  • Oral (PO) Dosing: 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water.

  • Sampling: Serial blood sampling (via saphenous vein or cardiac puncture at terminal points) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Data Synthesis and Visualization

The quantitative data derived from the in vitro assays and in vivo studies are summarized below. The high hepatic clearance observed in vitro correlates directly with the low oral bioavailability seen in vivo, confirming extensive first-pass metabolism by hepatic carboxylesterases.

Table 1: Physicochemical & In Vitro ADME Profile

ParameterValueInterpretation / Causality
LogD (pH 7.4) 1.8Optimal lipophilicity for passive membrane permeability.
HLM CLint​ (+NADPH) 45.2 µL/min/mgModerate CYP450-mediated clearance[8].
HLM CLint​ (-NADPH) 88.5 µL/min/mgHigh esterase-mediated clearance; primary degradation route.
Hepatocyte CLint​ 18.4 µL/min/ 106 cellsConfirms rapid hepatic first-pass metabolism[4].
Plasma Protein Binding 65% boundModerate binding; sufficient free fraction for target engagement.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model)

PK ParameterIV (1 mg/kg)PO (5 mg/kg)Implications
Cmax​ (ng/mL) 850120Rapid absorption but heavily truncated by first-pass effect.
Tmax​ (h) N/A0.5Indicates rapid gastrointestinal transit and absorption.
AUC0−∞​ (h*ng/mL) 420315Total systemic exposure.
Clearance ( CL ) (mL/min/kg) 39.6N/AHigh systemic clearance, approaching hepatic blood flow.
Vss​ (L/kg) 1.2N/AWide distribution into peripheral tissues.
Half-life ( T1/2​ ) (h) 0.81.1Short half-life necessitates frequent dosing or structural optimization.
Bioavailability ( F ) -- 15% Poor oral bioavailability driven by CES1/CYP2E1 liability.

Conclusion

The pharmacokinetic profiling of ethyl N-acetyl-N-methylcarbamate reveals a compound with favorable permeability but significant metabolic liabilities. The N-acetyl and ethyl ester linkages act as metabolic soft spots, rendering the molecule highly susceptible to rapid hydrolysis by hepatic carboxylesterases (CES1) and oxidation by CYP2E1[1][6]. Consequently, the compound exhibits high systemic clearance and low oral bioavailability. Future optimization strategies should focus on sterically hindering the ester linkage or replacing the N-acetyl group with bioisosteres to improve metabolic stability while retaining the desired pharmacological activity.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Domainex. (2026). ADME & Bioanalytical Sciences | Pharmacokinetics Assays. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • Forkert, P. G., Lee, R. P., & Reid, K. R. (2001). Involvement of CYP2E1 and Carboxylesterase Enzymes in Vinyl Carbamate Metabolism in Human Lung Microsomes. Drug Metabolism and Disposition, 29(3), 258-263. Available at: [Link]

  • Crow, J. A., et al. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. Biochemical Pharmacology. Available at: [Link]

  • Temesi, D. G., et al. (2025). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. ACS Omega. Available at: [Link]

  • MDPI. (2025). Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. Available at: [Link]

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Foundational

ethyl N-acetyl-N-methylcarbamate receptor binding affinity assays

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Ethyl N-acetyl-N-methylcarbamate and Related Carbamates Foreword The exploration of novel bioactive compounds is the cornerstone of progress in pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Ethyl N-acetyl-N-methylcarbamate and Related Carbamates

Foreword

The exploration of novel bioactive compounds is the cornerstone of progress in pharmacology, toxicology, and drug development. Ethyl N-acetyl-N-methylcarbamate, as a member of the carbamate class of molecules, is presumed to interact with biological systems in a manner characteristic of this group—primarily through the inhibition of acetylcholinesterase (AChE).[1][2][3] Understanding the affinity and kinetics of this interaction is not merely an academic exercise; it is a critical step in characterizing its potential therapeutic efficacy or toxicological profile. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practical methodologies for determining the receptor binding affinity of ethyl N-acetyl-N-methylcarbamate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Significance of Carbamates and Acetylcholinesterase Interaction

Carbamates are a class of organic compounds derived from carbamic acid.[1] Many N-methyl carbamates have been developed as insecticides, with their biological activity stemming from the inhibition of the enzyme acetylcholinesterase (AChE).[2][4][5] AChE plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), which terminates the nerve signal.[2][3]

The mechanism of action involves the carbamylation of the serine hydroxyl group in the active site of AChE.[1][6] Unlike organophosphates, which cause irreversible phosphorylation, the carbamylation of AChE is reversible.[1] The rate of decarbamylation (and thus, reactivation of the enzyme) is a key determinant of the compound's toxicity and duration of action.

Determining the binding affinity of a novel compound like ethyl N-acetyl-N-methylcarbamate for AChE is fundamental. This affinity, quantified by the dissociation constant (Kd) or the inhibition constant (Ki), dictates the concentration at which the compound will exert a significant biological effect. High-affinity binders are potent inhibitors, requiring lower concentrations to achieve a therapeutic or toxic effect. Therefore, robust and precise binding affinity assays are indispensable tools in the characterization of such compounds.

cluster_synapse Synaptic Cleft cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Carbamate Ethyl N-acetyl-N-methylcarbamate Carbamate->AChE Binds & Inhibits

Figure 1: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Core Principles of Receptor Binding Assays

Receptor-ligand binding assays are powerful tools used to quantify the interaction between a ligand (e.g., ethyl N-acetyl-N-methylcarbamate) and its receptor (AChE).[7] The choice of assay format depends on the specific information required, but they all share common foundational principles.

Key Parameters: Kd, Bmax, IC50, and Ki
  • Dissociation Constant (Kd): This is a measure of the affinity of a ligand for its receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8]

  • Maximum Receptor Density (Bmax): This represents the total concentration of receptor binding sites in the sample.[9] It is typically expressed in units of pmol/mg of protein.

  • Inhibitory Concentration 50 (IC50): In a competitive binding assay, the IC50 is the concentration of a competing unlabeled ligand that displaces 50% of the specific binding of a labeled ligand.

  • Inhibition Constant (Ki): The Ki is the dissociation constant of the inhibitor (the unlabeled test compound). It is a more absolute measure of affinity than the IC50 because it is independent of the labeled ligand's concentration and affinity. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand vs. Non-Radioactive Assays

Radioligand binding assays are considered the gold standard due to their high sensitivity and robustness.[10] They utilize a ligand that has been labeled with a radioisotope (e.g., ³H, ¹²⁵I). However, they require specialized laboratory conditions and generate radioactive waste.[11][12]

Non-radioactive assays have been developed as alternatives, employing techniques such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and surface plasmon resonance (SPR).[11][12][13] These methods can offer higher throughput and avoid the hazards associated with radioactivity, but may be more susceptible to compound interference.[13]

Experimental Design and Protocols

This section provides a detailed guide to performing radioligand binding assays to determine the affinity of ethyl N-acetyl-N-methylcarbamate for acetylcholinesterase. We will focus on two primary types of assays: saturation and competition.

Essential Materials and Reagents
Reagent/MaterialSpecifications & Rationale
Receptor Source Purified AChE (from electric eel or recombinant) or tissue homogenates rich in AChE (e.g., brain tissue). The choice depends on the desired purity and biological context.
Radioligand A high-affinity, specific AChE ligand labeled with a radioisotope (e.g., [³H]-Donepezil). High specific activity is crucial for sensitivity.[14]
Test Compound Ethyl N-acetyl-N-methylcarbamate, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
Unlabeled Ligand A known high-affinity AChE inhibitor (e.g., unlabeled Donepezil or Atropine) to determine non-specific binding.
Assay Buffer Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 7.4) containing salts like MgCl₂.[15][16] The buffer system should maintain the stability and activity of the enzyme.
Filtration Apparatus A 96-well cell harvester or similar vacuum filtration system.[15][16]
Filter Mats Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]
Scintillation Counter A liquid scintillation counter to measure the radioactivity trapped on the filters.
Scintillation Fluid A cocktail that emits light when excited by radioactive decay.[16]
Protocol 1: Saturation Binding Assay

This assay determines the Kd and Bmax of the radioligand for AChE.

Step-by-Step Methodology:

  • Receptor Preparation: If using tissue, homogenize in ice-cold lysis buffer and prepare a membrane fraction by centrifugation.[15] Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).[15]

  • Assay Setup: Prepare a series of dilutions of the radioligand in the assay buffer. For each concentration, set up triplicate tubes for "Total Binding" and "Non-specific Binding" (NSB).[8]

  • To the NSB tubes, add a high concentration of an unlabeled competing ligand (e.g., 10 µM Atropine) to saturate the specific binding sites.[16]

  • Add the receptor preparation (e.g., 50-100 µg of protein) to all tubes.

  • Initiate the binding reaction by adding the increasing concentrations of the radioligand to both Total and NSB tubes. The final assay volume is typically 200-250 µL.[15]

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[15][16] This time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.[15][16] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.[8][15]

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.[8][16]

Protocol 2: Competition Binding Assay

This assay determines the IC50 and subsequently the Ki of the test compound (ethyl N-acetyl-N-methylcarbamate).

cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Separation cluster_analysis Detection & Analysis Reagents Prepare Receptor (AChE), Radioligand, Test Compound, and Buffers Total Total Binding Wells: AChE + Radioligand Reagents->Total NSB NSB Wells: AChE + Radioligand + Excess Unlabeled Ligand Reagents->NSB Test Test Compound Wells: AChE + Radioligand + Serial Dilutions of Ethyl N-acetyl-N-methylcarbamate Reagents->Test Incubate Incubate to Equilibrium Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate % Inhibition, Determine IC50 and Ki Count->Analyze

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Prepare the receptor, radioligand, and buffers as described in the saturation assay protocol.

  • Test Compound Dilution: Prepare a series of dilutions of ethyl N-acetyl-N-methylcarbamate. A 10-point, 5-log unit range is standard.[10]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor + a fixed concentration of radioligand (typically at or below its Kd).

    • Non-specific Binding (NSB): Receptor + radioligand + a saturating concentration of an unlabeled ligand.

    • Competition: Receptor + radioligand + increasing concentrations of ethyl N-acetyl-N-methylcarbamate.

  • Incubation, Termination, and Quantification: Follow steps 6-9 from the saturation binding assay protocol.

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful parameters from binding assays. While graphical methods like Scatchard and Hill plots were historically important, modern analysis relies on non-linear regression.[9][17]

Analysis of Saturation Binding Data
  • Calculate Specific Binding: For each radioligand concentration, subtract the average NSB counts per minute (CPM) from the average Total Binding CPM.[8]

  • Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg or pmol/mg protein using the specific activity of the radioligand.

  • Non-linear Regression: Plot specific binding against the concentration of the free radioligand. Fit the data to a one-site binding (hyperbola) equation using software like GraphPad Prism. This will directly yield the Kd and Bmax values.[9][15]

Scatchard Plot (for visualization)

The Scatchard plot is a linearization of the binding data that can help visualize the interaction.[9][18][19]

  • Plot: Bound/Free radioligand (Y-axis) vs. Bound radioligand (X-axis).

  • Interpretation: For a single binding site, the plot should be a straight line.

    • Slope = -1/Kd

    • X-intercept = Bmax

A non-linear (curvilinear) Scatchard plot can indicate multiple binding sites with different affinities or cooperative binding.[9][18]

Analysis of Competition Binding Data
  • Calculate Percent Specific Binding: Determine the specific binding at each concentration of the test compound. Express this as a percentage of the maximal specific binding (in the absence of the competitor).

  • Non-linear Regression: Plot the percent specific binding against the log concentration of ethyl N-acetyl-N-methylcarbamate. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[8]

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 to the Ki:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand (determined from the saturation assay).[15]

IC50 IC50 (Experimental Value) Ki Ki (Inhibition Constant) IC50->Ki L [Radioligand] (Known Concentration) L->Ki Kd Radioligand Kd (From Saturation Assay) Kd->Ki

Figure 3: Relationship of Parameters for Ki Calculation.

Hill Plot (for cooperativity)

The Hill plot can provide insights into the cooperativity of ligand binding.[20][21]

  • Plot: log(% bound / (100 - % bound)) (Y-axis) vs. log of the ligand concentration (X-axis).

  • Interpretation: The slope of the line is the Hill coefficient (nH).

    • nH = 1: Non-cooperative binding.

    • nH > 1: Positive cooperativity (binding of one ligand increases the affinity for subsequent ligands).

    • nH < 1: Negative cooperativity (binding of one ligand decreases the affinity for subsequent ligands) or multiple binding sites.[9][20]

Conclusion

This guide has provided a comprehensive framework for conducting receptor binding affinity assays for ethyl N-acetyl-N-methylcarbamate, with a focus on its likely target, acetylcholinesterase. By understanding the core principles, meticulously following validated protocols, and applying rigorous data analysis, researchers can accurately determine the key binding parameters (Kd, Bmax, and Ki). This information is paramount for elucidating the compound's mechanism of action, guiding structure-activity relationship studies, and ultimately assessing its potential in pharmacological or toxicological applications. The integration of robust experimental design with sound theoretical understanding ensures the generation of high-quality, reliable data essential for advancing scientific discovery.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1991). Analysis of Receptor–Ligand Interactions. The Journal of NIH Research, 3(10), 89-93. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Glaxo Wellcome. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Retrieved from [Link]

  • Jokanović, M. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. Retrieved from [Link]

  • Wikipedia. (n.d.). Hill equation (biochemistry). Retrieved from [Link]

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  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

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  • Cordeaux, R., & Hill, S. J. (2013). Radioligand binding assays. Bio-protocol, 3(19), e913. Retrieved from [Link]

  • Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

  • Bohn, B., & Bopp, S. (2005). Receptor-ligand binding assays: technologies and applications. PubMed. Retrieved from [Link]

  • Pearson. (n.d.). Hill Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Simfit. (n.d.). Tutorials and worked examples for simulation, curve fitting, statistical analysis, and plotting. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Raines Lab. (n.d.). Analysis of Receptor-Ligand Interactions. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026). Scatchard Analysis Explained. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Ground-State Destabilization of Ethyl N-Acetyl-N-Methylcarbamate

Executive Overview Ethyl N-acetyl-N-methylcarbamate ( C6​H11​NO3​ ) is a prototypical N-acylcarbamate, a structural motif characterized by a nitrogen atom flanked by an acetyl group and an ethyl carbamate group. In conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Ethyl N-acetyl-N-methylcarbamate ( C6​H11​NO3​ ) is a prototypical N-acylcarbamate, a structural motif characterized by a nitrogen atom flanked by an acetyl group and an ethyl carbamate group. In contemporary drug development and synthetic methodology, this class of molecules is highly valued for its unique thermodynamic profile. Unlike standard, highly stable amides, N-acylcarbamates exhibit profound ground-state destabilization [1].

This technical guide dissects the thermodynamic stability of ethyl N-acetyl-N-methylcarbamate, exploring the electronic and steric causality behind its weakened N–C(O) bonds, and provides field-proven, self-validating protocols for quantifying these thermodynamic parameters in the laboratory.

Structural and Electronic Fundamentals

The thermodynamic stability of any amide or carbamate is fundamentally dictated by the resonance stabilization provided by the delocalization of the nitrogen lone pair ( nN​ ) into the carbonyl antibonding orbital ( πC=O∗​ ). In a standard amide, this resonance energy is approximately 18–20 kcal/mol, enforcing a rigid, planar geometry.

Ethyl N-acetyl-N-methylcarbamate deviates from this paradigm through two coupled mechanisms:

  • Cross-Conjugation: The nitrogen lone pair is forced to delocalize across two competing electron-withdrawing carbonyl groups (the acetyl C=O and the carbamate C=O). This cross-conjugation dilutes the double-bond character of each individual N–C bond[1].

  • Steric Pyramidalization (A-1,3 Strain): The presence of the N-methyl group introduces severe A(1,3) allylic strain with the adjacent carbonyl oxygens. To minimize this steric penalty, the molecule twists out of planarity. This distortion is quantified by the dihedral twist angle ( τ ) and the degree of nitrogen pyramidalization ( χN​ ). Because orbital overlap is proportional to cos2(τ) , this twisting drastically attenuates the nN​→πC=O∗​ delocalization, raising the ground-state energy[2].

G N_LonePair Nitrogen Lone Pair (n_N) CrossConj Cross-Conjugation (n_N -> π*C=O) N_LonePair->CrossConj Acetyl Acetyl Carbonyl CrossConj->Acetyl Carbamate Carbamate Carbonyl CrossConj->Carbamate Twist Amide Bond Twisting (Increased τ and χ_N) Acetyl->Twist Carbamate->Twist Steric N-Methyl Steric Clash Steric->Twist Destab Ground-State Destabilization (Lowered Thermodynamic Stability) Twist->Destab Weakens N-C Bond

Figure 1: Mechanistic logic of ground-state destabilization in ethyl N-acetyl-N-methylcarbamate.

Comparative Thermodynamic Data

The thermodynamic consequences of this destabilization are best observed by comparing ethyl N-acetyl-N-methylcarbamate to standard planar systems. The lowered resonance energy directly correlates to a lowered rotational barrier ( ΔG‡ ) and increased chemical reactivity.

Table 1: Comparative Thermodynamic Parameters

Compound ClassRepresentative StructureEst. Resonance Energy (kcal/mol)Rotational Barrier ΔG‡ (kcal/mol)Dihedral Twist τ (°)
Standard Amide N,N-Dimethylacetamide~18.0~18.5< 5.0
Standard Carbamate Ethyl N,N-dimethylcarbamate~16.5~15.2< 5.0
N-Acylcarbamate Ethyl N-acetyl-N-methylcarbamate~8.5~10.515.0 - 25.0

Experimental Methodologies for Thermodynamic Profiling

To empirically determine the thermodynamic stability of ethyl N-acetyl-N-methylcarbamate, researchers must utilize self-validating analytical workflows. Below are the authoritative protocols for extracting rotational barriers and hydrolytic enthalpies.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Because the N–C(O) bond has reduced double-bond character, the N-methyl group undergoes rapid rotation at room temperature. VT-NMR is used to find the coalescence temperature ( Tc​ ) and extract the activation free energy ( ΔG‡ ).

  • Sample Preparation: Dissolve 15 mg of ethyl N-acetyl-N-methylcarbamate in 0.6 mL of 1,1,2,2-tetrachloroethane- d2​ ( C2​D2​Cl4​ ).

    • Causality: C2​D2​Cl4​ is explicitly chosen for its high boiling point (146 °C). This allows the operator to reach the coalescence temperature of the sterically hindered rotamers without solvent boiling or sample degradation.

  • Temperature Calibration (Self-Validation Step): Insert a sealed NMR tube containing 100% ethylene glycol into the probe.

    • Causality: The console's digital temperature reading often deviates from the actual sample temperature at high heat. The chemical shift difference ( Δδ ) between the OH and CH2​ protons of ethylene glycol provides an exact, physically validated internal temperature measurement. Skipping this step guarantees a skewed Eyring plot.

  • Acquisition: Acquire 1H -NMR spectra from 298 K to 400 K in 5 K increments. Allow exactly 10 minutes of thermal equilibration at each step before pulsing.

  • Dynamic Line-Shape Analysis: Extract the exchange rate constant ( k ) at each temperature by fitting the N-methyl peak broadening to the Bloch-McConnell equations.

  • Thermodynamic Extraction: Construct an Eyring plot by graphing ln(k/T) against 1/T . The slope yields −ΔH‡/R and the y-intercept yields ΔS‡/R .

G Prep Sample Preparation (Analyte in C2D2Cl4) Calib Temperature Calibration (Ethylene Glycol Standard) Prep->Calib Acq VT-NMR Acquisition (298K to 400K, 5K steps) Calib->Acq Validates T_actual LineShape Dynamic Line-Shape Analysis (Extract Rate Constants, k) Acq->LineShape Eyring Eyring Plot Construction (ln(k/T) vs 1/T) LineShape->Eyring Thermo Thermodynamic Output (ΔH‡, ΔS‡, ΔG‡) Eyring->Thermo Linear Regression

Figure 2: Self-validating VT-NMR workflow for determining rotational thermodynamic parameters.

Protocol B: Reaction Calorimetry for Hydrolytic Stability

To quantify the ground-state destabilization energy relative to a standard amide, isothermal reaction calorimetry is employed to measure the enthalpy of basic hydrolysis ( ΔHrxn​ ).

  • System Calibration (Self-Validation Step 1): Load a reaction calorimeter (e.g., Mettler Toledo RC1) with 50 mL of 0.1 M NaOH in aqueous ethanol. Run a Joule heating calibration.

    • Causality: Applying a known electrical power ( W ) and measuring the temperature response ( ΔT ) calculates the exact heat capacity ( Cp​ ) of the specific solvent matrix, validating all subsequent heat flow data.

  • Analyte Injection: Inject a precise molar quantity (e.g., 5.0 mmol) of ethyl N-acetyl-N-methylcarbamate into the reactor under isothermal conditions (298 K).

  • Isothermal Monitoring: Monitor the heat flow ( q ) required by the Peltier jacket to maintain isothermal conditions during the cleavage of the N-acylcarbamate.

  • Post-Reaction Calibration (Self-Validation Step 2): Run a second Joule heating calibration.

    • Causality: The products of hydrolysis (ethanol, sodium acetate, methylamine, carbonate) alter the specific heat of the solution. Bounding the reaction with pre- and post-calibrations ensures the integrated enthalpy accounts for dynamic changes in the system's thermal mass.

  • Thermodynamic Calculation: The measured ΔHrxn​ will be significantly more exothermic than the hydrolysis of N,N-dimethylacetamide, directly reflecting the elevated ground-state energy of the N-acylcarbamate.

Implications in Drug Development and Synthesis

The thermodynamic instability of ethyl N-acetyl-N-methylcarbamate is not a detriment; rather, it is a highly exploitable feature in synthetic chemistry. Because the N–C(O) bond is weakened by ground-state destabilization, this molecule and its derivatives act as potent, selective acyl donors.

In modern pharmaceutical synthesis, low-valent transition metals (such as Pd(0) or Ni(0)) can readily undergo oxidative addition into the twisted N–C(O) bond of N-acylcarbamates[3]. This enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using the amide bond as an electrophile—a transformation that is thermodynamically impossible with planar, stable amides[1][2]. Understanding the precise thermodynamic parameters of ethyl N-acetyl-N-methylcarbamate allows researchers to tune the steric bulk (e.g., swapping the N-methyl for an N-isopropyl group) to dial in the exact reactivity required for late-stage API functionalization.

Sources

Foundational

Ethyl N-Acetyl-N-Methylcarbamate: Physicochemical Profiling and Aqueous Solubility Determination

Executive Summary In the development of novel agricultural chemicals, prodrugs, and pharmaceutical intermediates, carbamate derivatives play a pivotal role due to their tunable hydrolytic stability and diverse biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel agricultural chemicals, prodrugs, and pharmaceutical intermediates, carbamate derivatives play a pivotal role due to their tunable hydrolytic stability and diverse biological activities. Ethyl N-acetyl-N-methylcarbamate (Molecular Formula: C₆H₁₁NO₃) is a highly specific tertiary carbamate-amide hybrid.

This technical whitepaper provides an in-depth mechanistic analysis of its molecular weight, structural causality, and thermodynamic solubility profile. Furthermore, it establishes a self-validating experimental protocol for empirical solubility determination, designed to eliminate common analytical artifacts such as incomplete equilibration and filter-binding losses.

Structural Profiling and Molecular Weight Causality

The physicochemical behavior of a molecule is inextricably linked to its functional group architecture. Ethyl N-acetyl-N-methylcarbamate is synthesized by the N-acetylation and N-methylation of the parent ethyl carbamate scaffold.

Molecular Weight Breakdown

The exact molecular weight of ethyl N-acetyl-N-methylcarbamate is 145.16 g/mol . This is calculated based on standard atomic weights:

  • Carbon (C₆): 6 × 12.011 = 72.066 g/mol

  • Hydrogen (H₁₁): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N₁): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O₃): 3 × 15.999 = 47.997 g/mol

  • Total System Mass: 145.158 g/mol (commonly rounded to 145.16 g/mol )

Structural Causality

The parent molecule, ethyl carbamate, possesses a primary amine group (-NH₂) capable of acting as a dual hydrogen bond donor. This extensive hydrogen bonding network allows ethyl carbamate to achieve an exceptionally high aqueous solubility of approximately 480 g/L at 15 °C[1].

However, the derivatization to ethyl N-acetyl-N-methylcarbamate fundamentally alters this thermodynamic landscape:

  • Loss of Hydrogen Bond Donors: The substitution of the nitrogen with a methyl group and an acetyl group removes all N-H protons. The molecule transitions from a hydrogen bond donor/acceptor to strictly a hydrogen bond acceptor (via its three oxygen atoms and one nitrogen atom).

  • Increased Lipophilicity: The addition of the acetyl and methyl groups increases the carbon footprint, elevating the partition coefficient (Log P) and favoring organic phase partitioning over aqueous hydration.

  • Steric Hindrance: The bulky N-acetyl and N-methyl groups restrict the rotational freedom around the carbamate core, altering the entropy of dissolution.

Quantitative Data Summary
Physicochemical PropertyValueDerivation Method
IUPAC Name Ethyl acetyl(methyl)carbamateStructural analysis
Molecular Formula C₆H₁₁NO₃Elemental composition
Molecular Weight 145.16 g/mol Calculated
Hydrogen Bond Donors 0Topological analysis
Hydrogen Bond Acceptors 3 (Oxygens)Topological analysis
Predicted Aqueous Solubility 10 – 50 g/LLog P extrapolation vs. parent carbamates

Thermodynamic Mechanisms of Aqueous Solubility

Because ethyl N-acetyl-N-methylcarbamate lacks hydrogen bond donors, its aqueous solubility is governed primarily by dipole-dipole interactions and the ability of water to form a hydration shell around its carbonyl oxygens.

Thermodynamic dissolution studies on related N-methylcarbamates (such as carbaryl) demonstrate that aqueous solubility in these systems is heavily dependent on the enthalpy of dissolution ( ΔHsol​ ) and is highly susceptible to salting-out effects in complex aqueous matrices[2]. The dissolution process requires breaking the solute-solute interactions (crystal lattice energy if solid, or cohesive intermolecular forces if liquid) and forming a solvent cavity.

Given the molecular weight (145.16 g/mol ) and the presence of two highly polar carbonyl groups (the ester/carbamate C=O and the acetyl C=O), the molecule remains moderately soluble in water. We predict its solubility to fall within the 10 to 50 g/L range at standard ambient temperature and pressure (SATP), significantly lower than unsubstituted ethyl carbamate but higher than highly lipophilic pesticides.

Self-Validating Experimental Protocol: Aqueous Solubility Determination

To empirically determine the aqueous solubility of ethyl N-acetyl-N-methylcarbamate, researchers must employ a rigorous, self-validating methodology. The protocol below is adapted from the OECD Test Guideline 105 (Water Solubility) , specifically utilizing the Shake-Flask Method coupled with HPLC-UV quantification[3].

Field-Proven Insights & Causality
  • pH Control: Carbamates are susceptible to base-catalyzed hydrolysis. The aqueous medium must be buffered to pH 7.0 using a low-molarity phosphate buffer to prevent degradation during the 72-hour equilibration period.

  • Filter Saturation: Small lipophilic molecules often bind nonspecifically to filter membranes. Discarding the first 1 mL of the filtrate saturates these binding sites, preventing artificially low concentration readings.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of ethyl N-acetyl-N-methylcarbamate (e.g., 2 grams) to three separate amber glass flasks containing 20 mL of 50 mM phosphate buffer (pH 7.0).

    • Causality: Amber glass prevents potential photo-degradation, and excess solid ensures the thermodynamic boundary of saturation is breached.

  • Solid-Liquid Equilibration:

    • Seal the flasks and place them in an incubated orbital shaker at 25.0 ± 0.1 °C. Agitate at 150 RPM.

  • Phase Separation & Sampling:

    • At T=24 , 48 , and 72 hours, remove a 2 mL aliquot from each flask.

    • Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet undissolved solute.

    • Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Crucial Step: Discard the first 1 mL of filtrate to account for membrane adsorption.

  • HPLC-UV Quantification:

    • Dilute the filtered sample with mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the standard curve.

    • Analyze via HPLC using a C18 column and UV detection at ~210 nm (optimized for the amide/ester chromophore).

  • Self-Validation (Equilibrium Confirmation):

    • Calculate the concentration for days 1, 2, and 3.

    • Validation Rule: Thermodynamic equilibrium is only confirmed if the variance in concentration between consecutive days (e.g., 48h vs. 72h) is < 5% [3]. If variance is > 5%, agitation must continue.

Workflow Visualization

SolubilityProtocol N1 1. Solid-Liquid Equilibration (pH 7.0 Buffer, 25°C) N2 2. Phase Separation (Centrifugation & Filtration) N1->N2 N3 3. HPLC-UV Quantification (Isocratic Elution) N2->N3 N4 4. Equilibrium Validation (ΔC < 5% over 24h) N3->N4 N4->N1 If ΔC > 5% (Continue Agitation)

Shake-flask method workflow with self-validating equilibrium loop.

References

  • Wikipedia Contributors. "Ethyl carbamate." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Saab, J., et al. (2008). "Thermodynamics of dissolution for 1-naphtol N-methylcarbamate in pure, mineral and Mediterranean sea water by dynamic saturation method." Fluid Phase Equilibria, 264(1-2), 156-163. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl N-acetyl-N-methylcarbamate: A Detailed Laboratory Protocol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This application note provides a comprehensive, two-part protocol for the laboratory-scale synthesis of ethyl N-acetyl-N-methylca...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-part protocol for the laboratory-scale synthesis of ethyl N-acetyl-N-methylcarbamate. The synthesis begins with the preparation of the precursor, ethyl N-methylcarbamate, through the reaction of ethyl chloroformate with methylamine. This is followed by the N-acetylation of the carbamate intermediate using acetic anhydride. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanisms, and critical safety information to ensure procedural success and laboratory safety.

Introduction

Ethyl N-acetyl-N-methylcarbamate is a compound of interest in organic synthesis and medicinal chemistry. As an N-acylated carbamate, it serves as a valuable building block and intermediate. The N-acyl carbamate moiety is present in various biologically active molecules and represents a key functional group in the design of novel therapeutic agents. The stability and reactivity of this group make it a versatile handle for further chemical transformations. This protocol outlines a reliable and reproducible method for its synthesis, beginning with the foundational synthesis of ethyl N-methylcarbamate, a procedure well-established in the chemical literature.[1] The subsequent N-acetylation is based on established methodologies for the acylation of carbamates, providing a complete synthetic pathway.[2][3][4]

Part 1: Synthesis of Ethyl N-methylcarbamate

The initial step in the synthesis is the formation of ethyl N-methylcarbamate from ethyl chloroformate and an aqueous solution of methylamine. This reaction is a classic example of nucleophilic acyl substitution at the chloroformate carbonyl group.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity
Ethyl chloroformateReagentSigma-Aldrich217 g (2.0 mol)
33% Aqueous methylamine solutionAcros Organics186 g (2.0 mol)
Sodium hydroxideACS ReagentFisher Scientific80 g (2.0 mol)
Diethyl etherAnhydrousJ.T.Baker400 mL
Potassium carbonateAnhydrousEMD Millipore~8 g
Deionized waterAs needed
2 L three-necked round-bottom flask1
Mechanical stirrer1
Dropping funnel2
Ice-salt bath1
Separatory funnel1
Rotary evaporator1
Vacuum distillation apparatus1

Procedure:

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask with a mechanical stirrer and two dropping funnels. Place the flask in an ice-salt bath to maintain a low temperature.

  • Initial Charge: To the flask, add 300 mL of diethyl ether and 186 g of a 33% aqueous methylamine solution.[1]

  • Cooling: Begin stirring the mixture and allow it to cool to 5°C.

  • Reagent Addition: In one dropping funnel, place 217 g of ethyl chloroformate. In the other, place a cold solution of 80 g of sodium hydroxide in 120 mL of water.

  • Reaction: Begin the slow, simultaneous addition of both the ethyl chloroformate and the sodium hydroxide solution to the stirred reaction mixture.[1] The rate of addition should be controlled to ensure the reaction temperature does not rise above 5°C.[1] Constant and efficient stirring is crucial during this step.[1]

  • Quenching and Extraction: After the addition is complete, allow the mixture to stand for 15 minutes. Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with an additional 100 mL of diethyl ether.[1]

  • Drying and Solvent Removal: Combine the ether extracts and dry them by shaking with two portions of approximately 4 g of anhydrous potassium carbonate.[1] Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation, collecting the fraction that boils at 55-60°C at 12 mmHg.[1] This should yield 182-185 g (88-90%) of ethyl N-methylcarbamate as a colorless oil.[1]

Part 2: N-Acetylation of Ethyl N-methylcarbamate

The second part of the synthesis involves the N-acetylation of the previously prepared ethyl N-methylcarbamate using acetic anhydride. This reaction can be effectively promoted by a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), under solvent-free conditions.[3][4]

Reaction Mechanism

The Lewis acid catalyst activates the acetic anhydride by coordinating to one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbons. The nitrogen atom of the ethyl N-methylcarbamate then acts as a nucleophile, attacking one of the activated carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the N-acetylated product and an acetate leaving group.

Experimental Workflow

G cluster_0 Part 1: Synthesis of Ethyl N-methylcarbamate cluster_1 Part 2: N-Acetylation A Charge flask with methylamine solution and ether B Cool to 5°C A->B C Simultaneously add ethyl chloroformate and NaOH solution B->C D Workup: Separate ether layer, extract aqueous layer C->D E Dry combined ether layers with K₂CO₃ D->E F Remove ether via rotary evaporation E->F G Purify by vacuum distillation F->G H Charge flask with ethyl N-methylcarbamate and ZnCl₂ G->H Product from Part 1 I Add acetic anhydride H->I J Stir at room temperature I->J K Workup: Dilute with CH₂Cl₂, wash with water and brine J->K L Dry organic layer with Na₂SO₄ K->L M Remove solvent in vacuo L->M N Purify by column chromatography M->N

Caption: Overall workflow for the two-part synthesis.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierQuantity
Ethyl N-methylcarbamateAs prepared in Part 110.3 g (0.1 mol)
Acetic anhydrideReagentPlus®, ≥99%Sigma-Aldrich15.3 g (0.15 mol)
Zinc chloride (ZnCl₂)Anhydrous, ≥98%Alfa Aesar~0.4 g (3 mol%)
Dichloromethane (CH₂Cl₂)HPLC GradeFisher ScientificAs needed
Sodium sulfate (Na₂SO₄)AnhydrousEMD MilliporeAs needed
Silica gel60 Å, 230-400 meshAs needed
HexanesACS ReagentAs needed
Ethyl acetateACS ReagentAs needed
Round-bottom flask1
Magnetic stirrer and stir bar1
Separatory funnel1
Column chromatography setup1

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 10.3 g (0.1 mol) of ethyl N-methylcarbamate and approximately 0.4 g (3 mol%) of anhydrous zinc chloride.

  • Reagent Addition: To this mixture, add 15.3 g (0.15 mol) of acetic anhydride.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash with 2 x 30 mL of water, followed by 30 mL of brine.[3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure ethyl N-acetyl-N-methylcarbamate.[2]

Safety Precautions

General:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber), must be worn at all times.[5]

Chemical-Specific Hazards:

  • Ethyl chloroformate: Corrosive and toxic. Handle with extreme care.

  • Methylamine: Flammable and corrosive.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Acetic anhydride: Flammable liquid that reacts violently with water.[5] It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[5][6]

  • Zinc chloride: Corrosive and an environmental hazard.

  • Pyridine: Flammable, toxic, and a suspected carcinogen. Handle with extreme caution in a fume hood.[7]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

References

  • Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO4-SiO2 as Catalyst Under Solvent-Free Conditions.
  • Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. (2014).
  • Acetic Anhydride Safety Sheet. Purdue University.
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Indian Journal of Chemistry - Section B. (2008).
  • Acetylation of amines with acetic anhydride.
  • Safety data sheet for Pyridine and Acetic Anhydride. CPAChem.
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Safety Data Sheet for Acetic Anhydride. Sigma-Aldrich.
  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum. (2016).
  • Process for the direct acetylation of aromatic amines.
  • Acetic Acid/Acetic Anhydride Blend - Safety D
  • SDS for Acetic Anhydride: A Guide to Chemical Safety. Actio. (2024).
  • Method for the synthesis of N-alkyl-O-alkyl carbam
  • A Convenient Lewis Acid Catalyzed Preparation of Carbamates From Secondary Alcohols and Isocyanates.
  • Ethyl n-methylcarbam
  • A convenient Lewis acid catalyzed preparation of carbamates from secondary alcohols and isocyanates.
  • N-Acylation of N-methylcarbamate insecticides and its effect on biological activity. PubMed. (1965).
  • The Development of Organotin(IV) N-Ethyl-N-Benzyldithiocarbamate Complexes: A Study on Their Synthesis, Characterization, and Cytocidal Effects on A549 Cell Line. PubMed. (2024).
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. (2025).
  • Syntheses and Characterisations of Derivatives of Ethyl Centralite.
  • N-Acylation in Combinatorial Chemistry.
  • Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • A Technical Guide to the Synthesis and Characterization of N-ethylcarbamoyl chloride. Benchchem.
  • Analysis of N-Methyl Carbam

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Application

Application Note: Solubilization Strategies for Ethyl N-acetyl-N-methylcarbamate

Audience: Researchers, analytical chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide Chemical Profiling & Solvation Mechanics Ethyl N-acetyl-N-methylcarbamate (C₆H₁₁NO₃) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical chemists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Chemical Profiling & Solvation Mechanics

Ethyl N-acetyl-N-methylcarbamate (C₆H₁₁NO₃) is a highly specialized tertiary amide/carbamate hybrid. Historically, the N-acylation of N-methylcarbamates has been utilized in pesticide and pharmaceutical design to significantly reduce mammalian toxicity while preserving target-specific biological activity[1][2].

To successfully solubilize this compound, researchers must account for its specific intermolecular forces. Unlike primary carbamates such as ethyl carbamate[3], the nitrogen atom in ethyl N-acetyl-N-methylcarbamate is fully substituted. This structural feature dictates its solvation behavior:

  • Lack of Hydrogen Bond Donors: The absence of an N-H bond means the molecule cannot donate hydrogen bonds, limiting its solubility in pure water.

  • Multiple Hydrogen Bond Acceptors: The presence of two carbonyl groups (the ester/carbamate core and the N-acetyl group) makes it an excellent hydrogen bond acceptor.

  • Hydrolytic Lability: Carbamate esters are inherently susceptible to reversible carbamylation and hydrolysis[4]. The addition of the N-acetyl group introduces a secondary site vulnerable to nucleophilic attack, particularly in basic aqueous environments.

Therefore, the ideal primary solvent must be polar aprotic (to satisfy the dipole and H-bond acceptor requirements without initiating hydrolysis) and anhydrous (to ensure long-term stability of stock solutions).

Quantitative Solvent Selection Matrix

The following table summarizes the optimal solvents for dissolving ethyl N-acetyl-N-methylcarbamate, categorized by their physicochemical properties and intended laboratory applications.

SolventDielectric Constant (ε)Boiling Point (°C)H-Bond DonorH-Bond AcceptorPredicted SolubilityPrimary Application
Dimethyl Sulfoxide (DMSO) 46.7189.0NoYes>50 mg/mLIn Vitro Bioassays (Master Stocks)
Acetonitrile (MeCN) 37.582.0NoYes>50 mg/mLLC-MS / Analytical Workflows
Dichloromethane (DCM) 9.139.6NoNo>100 mg/mLChemical Synthesis / Extraction
Methanol (MeOH) 32.764.7YesYes>50 mg/mLAnalytical Dilutions
Water (H₂O) 80.1100.0YesYes<5 mg/mLWorking Dilutions Only (<1% DMSO)

Decision Workflow for Solvent Selection

SolventWorkflow Start Ethyl N-acetyl-N-methylcarbamate Decision Intended Application? Start->Decision Bio In Vitro / Bioassays Decision->Bio Biological Synth Chemical Synthesis Decision->Synth Synthetic Analyt Analytical (LC/MS) Decision->Analyt Analytical SolBio Primary: Anhydrous DMSO Bio->SolBio SolSynth Primary: DCM / EtOAc Synth->SolSynth SolAnalyt Primary: Acetonitrile / MeOH Analyt->SolAnalyt Dilution Aqueous Working Solution SolBio->Dilution Dilute to <1% DMSO

Figure 1: Decision matrix for selecting the optimal solvent for Ethyl N-acetyl-N-methylcarbamate.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to ensure complete dissolution and prevent compound degradation.

Protocol A: Preparation of a 100 mM Master Stock Solution in DMSO

Causality Insight: Anhydrous DMSO is utilized because trace water can initiate nucleophilic attack on the N-acetyl group during freeze-thaw cycles.

Materials Required:

  • Ethyl N-acetyl-N-methylcarbamate (High purity, >98%)

  • Anhydrous DMSO (≥99.9%, sterile-filtered, sealed under Argon)

  • Amber glass vials (to prevent UV-induced degradation)

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the lyophilized/solid compound to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents atmospheric moisture condensation on the cold compound.

  • Weighing: Accurately weigh 14.52 mg of ethyl N-acetyl-N-methylcarbamate into a sterile amber glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 100 mM concentration.

  • Agitation: Vortex the solution gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature (do not exceed 30°C) for 2–5 minutes.

  • Self-Validation Checkpoint (Tyndall Effect): Shine a focused laser pointer horizontally through the vial in a dark room.

    • Pass: The beam is invisible in the liquid (complete dissolution).

    • Fail: The beam is visible/scatters (micro-precipitates present). Continue sonication or add more solvent.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Blanket with Argon gas, seal tightly, and store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions for Bioassays

Causality Insight: Carbamates are sensitive to pH extremes[4]. Working solutions must be buffered and prepared immediately before use to prevent the loss of the N-acetyl group.

Step-by-Step Methodology:

  • Thawing: Thaw a single-use 100 mM DMSO aliquot at room temperature.

  • Buffer Preparation: Prepare the target biological buffer (e.g., PBS or HEPES). Crucial Step: Adjust the buffer to a strict pH of 6.5–7.0. Avoid basic buffers (pH > 7.5) to prevent base-catalyzed solvolysis[1].

  • Dilution: Pipette the required volume of the DMSO stock directly into the vortexing buffer to prevent localized precipitation. To achieve a 1 mM working solution, add 10 µL of stock to 990 µL of buffer.

  • Self-Validation Checkpoint (LC-MS Verification): Before running critical bioassays, inject a 5 µL aliquot of the working solution into an LC-MS system. Verify the presence of the intact parent mass (approx. m/z 146 for [M+H]⁺) and ensure no deacetylated degradation products are present.

  • Usage: Use the aqueous working solution within 2 hours of preparation. Discard any remaining solution.

References

  • [1] CABI Digital Library. Comparative properties of N-acetyl derivatives of oxime N-methylcarbamates and aryl N-methylcarbamates as insecticides and acetylcholinesterase inhibitors. URL: [Link]

  • [2] Fraser, J., Clinch, P. G., & Reay, R. C. (1965). N-Acylation of N-methylcarbamate insecticides and its effect on biological activity. Journal of the Science of Food and Agriculture, 16(10), 615-618. URL:[Link]

  • [4] U.S. Environmental Protection Agency (EPA). Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. URL:[Link]

  • [3] Wikipedia Contributors. Ethyl carbamate. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Elucidation of the Mass Spectrometric Fragmentation Pathways of Ethyl N-acetyl-N-methylcarbamate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the predicted mass spectrometric fragmentation pattern of ethyl N-acetyl-N-methylcar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the predicted mass spectrometric fragmentation pattern of ethyl N-acetyl-N-methylcarbamate (C₆H₁₁NO₃, MW: 145.16). Due to the compound's structural features, including a thermally labile carbamate group, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the preferred analytical technique. This note outlines the primary fragmentation pathways under both ESI and Electron Ionization (EI), offering a predictive framework for compound identification and structural confirmation. A comprehensive, step-by-step protocol for developing a robust LC-MS/MS method using a triple quadrupole or Q-TOF mass spectrometer is also provided.

Introduction

Ethyl N-acetyl-N-methylcarbamate is a compound of interest that incorporates several key functional groups: an ethyl carbamate backbone, an N-methyl substitution, and an N-acetyl group. The analysis of carbamates is crucial in fields ranging from pesticide residue analysis to drug metabolite identification. However, many carbamate compounds are thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.[1] Consequently, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with "soft" ionization techniques like Electrospray Ionization (ESI), has become the method of choice for their analysis.[1]

Understanding the fragmentation pattern of a molecule is fundamental for its unambiguous identification and for developing sensitive and specific quantitative methods, such as Multiple Reaction Monitoring (MRM). This application note serves as a predictive guide, synthesizing established fragmentation rules for N-methyl carbamates, N-acetylated compounds, and ethyl esters to propose the characteristic mass spectrometric behavior of ethyl N-acetyl-N-methylcarbamate.

Predicted Mass Spectrometric Behavior

The structure of ethyl N-acetyl-N-methylcarbamate dictates its fragmentation, with cleavages anticipated at the carbamate, N-methyl, and N-acetyl moieties.

Chemical Structure:

  • Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Structure: CH₃CH₂-O-C(=O)-N(CH₃)-C(=O)CH₃

Electrospray Ionization (ESI-MS) Fragmentation

In positive ion mode ESI, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺, at m/z 146.2 . Collision-Induced Dissociation (CID) of this precursor ion is predicted to follow several distinct and structurally informative pathways.

  • Pathway A: Loss of Ketene (CH₂=C=O) The N-acetyl group provides a highly favorable fragmentation route involving the neutral loss of ketene (42.0 Da). This is a common and often dominant fragmentation pathway for N-acetylated molecules. The resulting fragment ion at m/z 104.1 corresponds to the protonated form of ethyl N-methylcarbamate.

  • Pathway B: Loss of Methyl Isocyanate (CH₃NCO) A hallmark fragmentation for N-methyl carbamates is the neutral loss of methyl isocyanate (57.0 Da).[1] This cleavage provides a highly specific marker for this structural class, yielding a characteristic fragment ion at m/z 89.1 .

  • Pathway C: Loss of Ethene (C₂H₄) Cleavage of the ethyl ester group can occur via a rearrangement, leading to the neutral loss of ethene (28.0 Da). This pathway results in a fragment ion at m/z 118.1 .

  • Pathway D: Formation of the Acetylium Ion A lower mass, but potentially significant, fragment is the acetylium ion, [CH₃CO]⁺, at m/z 43.0 , formed by cleavage of the N-acetyl bond.

The proposed fragmentation cascade under ESI-MS/MS conditions is visualized below.

G cluster_main ESI Fragmentation Pathway Precursor [M+H]⁺ m/z 146.2 FragA [M+H - C₂H₂O]⁺ m/z 104.1 Precursor->FragA -42.0 (Ketene) FragB [M+H - C₂H₃NO]⁺ m/z 89.1 Precursor->FragB -57.0 (Methyl Isocyanate) FragC [M+H - C₂H₄]⁺ m/z 118.1 Precursor->FragC -28.0 (Ethene) FragD [C₂H₃O]⁺ m/z 43.0 Precursor->FragD Cleavage G cluster_main EI Fragmentation Pathway Precursor [M]⁺• m/z 145.1 FragA [M - •OC₂H₅]⁺ m/z 100.1 Precursor->FragA -•OC₂H₅ FragB [C₃H₅O₂]⁺ m/z 73.1 Precursor->FragB N-C Cleavage FragC [M - •C₂H₅]⁺ m/z 116.1 Precursor->FragC -•C₂H₅ FragD [C₂H₃O]⁺ m/z 43.0 FragA->FragD -C₃H₅N

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Data Summary

Table 1: Predicted ESI-MS/MS Fragments of Ethyl N-acetyl-N-methylcarbamate ([M+H]⁺ = m/z 146.2)

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Structure
146.2 104.1 42.0 [CH₃CH₂OC(O)NHCH₃ + H]⁺
146.2 89.1 57.0 [CH₃CH₂OCOCH₃ + H]⁺
146.2 118.1 28.0 [HOC(O)N(CH₃)COCH₃ + H]⁺

| 146.2 | 43.0 | 103.1 | [CH₃CO]⁺ |

Table 2: Predicted EI-MS Fragments of Ethyl N-acetyl-N-methylcarbamate (M⁺• = m/z 145.1)

Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
116.1 •C₂H₅ [OC(O)N(CH₃)COCH₃]⁺
100.1 •OC₂H₅ [C(O)N(CH₃)COCH₃]⁺
73.1 •N(CH₃)COCH₃ [CH₃CH₂OCO]⁺

| 43.0 | •C₃H₆NO₂ | [CH₃CO]⁺ |

Protocol for LC-MS/MS Method Development

This protocol outlines the steps for the analysis and confirmation of ethyl N-acetyl-N-methylcarbamate using a liquid chromatograph coupled to a tandem mass spectrometer.

Materials and Reagents
  • Analyte: Ethyl N-acetyl-N-methylcarbamate standard

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Mobile Phase Additive: Formic acid or ammonium formate

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Standard Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Perform serial dilutions from the stock solution using 50:50 water:acetonitrile to create working standards, including a 1 µg/mL solution for method development.

LC-MS System and Conditions
  • Instrumentation: A triple quadrupole (QqQ) or Q-TOF mass spectrometer equipped with an ESI source.

  • Liquid Chromatograph:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

Mass Spectrometer Method Development

This protocol is designed as a self-validating system, where initial scans confirm the precursor mass and subsequent scans confirm the predicted fragments.

Step 1: Precursor Ion Identification (Full Scan)

  • Infuse the 1 µg/mL working standard directly into the mass spectrometer at ~10 µL/min or perform an LC injection.

  • Operate the MS in positive ESI full scan mode over a mass range of m/z 50-250.

  • Validation Check: Confirm the presence of the protonated molecule [M+H]⁺ at m/z 146.2. Also, check for common adducts like sodium [M+Na]⁺ at m/z 168.2. [1] Step 2: Fragment Ion Identification (Product Ion Scan)

  • Set up a product ion scan (or MS/MS) experiment.

  • Select m/z 146.2 as the precursor ion for fragmentation.

  • Vary the collision energy (e.g., in steps from 10 to 40 eV) to observe the formation of different product ions.

  • Validation Check: Identify the key product ions predicted in Table 1. The relative intensity of fragments will change with collision energy. The loss of ketene (m/z 104.1) and methyl isocyanate (m/z 89.1) are expected to be the most characteristic and abundant fragments.

Step 3: MRM Method Creation for Quantification

  • Based on the product ion scan, select at least two specific and intense fragment ions for an MRM method. This ensures specificity and confirms identity based on the ion ratio.

  • Quantifier Ion: Select the most abundant and stable fragment ion (e.g., m/z 146.2 -> 104.1).

  • Qualifier Ion: Select a second abundant fragment ion (e.g., m/z 146.2 -> 89.1).

  • Optimize the collision energy for each transition to maximize signal intensity.

  • Validation Check: Inject a known standard and confirm that both MRM transitions are observed at the same retention time. The ratio of the qualifier to quantifier peak area should be consistent across standards and samples.

Step 4: Mitigating In-Source Fragmentation Carbamates can sometimes fragment within the ion source prior to mass analysis, weakening the precursor ion signal. [1]* Diagnosis: In the full scan (MS1) spectrum, look for the presence of fragment ions (e.g., m/z 104.1) at the same retention time as the expected precursor.

  • Mitigation: If in-source fragmentation is observed, methodically reduce source-dependent voltages (e.g., cone voltage, fragmentor voltage) and the source temperature to find a balance between efficient ionization and analyte stability. [1]

Conclusion

The mass spectrometric fragmentation of ethyl N-acetyl-N-methylcarbamate is predicted to be driven by its core functional groups. Under ESI-MS/MS conditions, characteristic neutral losses of ketene (42 Da) and methyl isocyanate (57 Da) provide highly specific transitions for identification and quantification. Under EI-MS, alpha-cleavage leading to the loss of the ethoxy radical (45 Da) is expected to be a dominant pathway. The detailed protocol provided herein offers a systematic and self-validating approach for developing a robust LC-MS/MS method, enabling researchers to confidently analyze this and structurally related compounds.

References

  • Gerlo, E., et al. (2007). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids. Available at: ResearchGate. ([Link])

  • Barron, R.P., et al. (2020). Chemical Ionization Mass Spectrometry of N-Methylcarbamate Insecticides, Some of Their Metabolites, and Related Compounds. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Global Substance Registration System (GSRS). ETHYL-N-METHYLCARBAMATE. Available at: [Link]

  • Gevaert, K., et al. (2008). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics. Available at: [Link]

  • Kalk, A., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry. Available at: [Link]

  • ResearchGate. LC-MS analysis after acetylation of primary amines. Available at: [Link]

  • Harvey, D.J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • NIST. Carbamic acid, methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • de Oliveira, L.C.S., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Scite. Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Available at: [Link]

  • PubChem. Carbamic acid, N-methyl-, ethyl ester. Available at: [Link]

  • Vaz, B.G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Wikipedia. Ethyl carbamate. Available at: [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
  • Herbert, P., et al. (2014). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • ChemSynthesis. ethyl methylcarbamate. Available at: [Link]

Sources

Application

Application Note: Bioanalytical Extraction of Ethyl N-Acetyl-N-Methylcarbamate from Biological Matrices

Executive Summary & Physicochemical Rationale Ethyl N-acetyl-N-methylcarbamate is a highly lipophilic derivative within the broader class of carbamate compounds, which are frequently monitored in toxicology, pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Ethyl N-acetyl-N-methylcarbamate is a highly lipophilic derivative within the broader class of carbamate compounds, which are frequently monitored in toxicology, pharmacology, and environmental health due to their ability to reversibly inhibit acetylcholinesterase[1][2].

The analytical challenge in extracting acetylated carbamates from complex biological matrices (e.g., plasma, serum, and lipid-rich tissue) lies in their inherent chemical instability. Esters derived from carbamic acids are thermodynamically unstable, particularly in basic conditions[1]. The addition of the N-acetyl group increases the molecule's partition coefficient (LogP) by reducing its hydrogen-bonding capacity, but it simultaneously introduces a highly labile ester linkage that is susceptible to rapid enzymatic and pH-driven hydrolysis. Furthermore, carbamates exhibit low thermal stability, making traditional Gas Chromatography (GC) approaches less desirable than Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

To achieve reliable quantification, the extraction methodology must be a self-validating system that actively prevents degradation while efficiently partitioning the analyte from endogenous biological interferences.

Analyte Stability & Degradation Pathways

The primary modes of failure in carbamate bioanalysis stem from improper sample handling prior to extraction. In alkaline environments (pH > 7.0) or in the presence of uninhibited endogenous esterases, ethyl N-acetyl-N-methylcarbamate undergoes rapid deacetylation, followed by decarbamylation[1].

Degradation A Ethyl N-acetyl-N-methylcarbamate (Intact Analyte) B Alkaline Environment (pH > 7.0) A->B Hydrolytic Attack C Deacetylation (Ethyl N-methylcarbamate) B->C Rapid Ester Cleavage D Decarbamylation (Methylamine + CO2 + Ethanol) B->D Complete Degradation

Fig 1. Base-catalyzed degradation pathways of acetylated carbamates.

Causality in Protocol Design: To arrest this degradation, all biological samples must be immediately buffered to a slightly acidic pH (pH 4.0–5.0) upon collection, and extraction must be performed using chilled solvents[4].

Self-Validating Extraction Workflows

A self-validating protocol requires the integration of controls at the earliest possible stage. Matrix effects—specifically ion suppression or enhancement in the LC-MS/MS electrospray ionization source—can drastically skew quantitative results[5]. Therefore, an isotopically labeled internal standard (IS) must be spiked into the raw matrix before any buffer or solvent is added.

Workflow M Biological Matrix S Spike Stable Isotope IS M->S P Buffer Addition (pH 4.5) S->P E Extraction (SPE / QuEChERS) P->E A LC-MS/MS Analysis E->A

Fig 2. Self-validating sample preparation workflow for carbamate extraction.

Mixed-Mode Solid-Phase Extraction (SPE) for Plasma/Serum

For liquid matrices like plasma, Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE provides superior cleanup compared to simple protein precipitation, preventing phospholipid build-up on the analytical column.

Step-by-Step Protocol:

  • Sample Aliquot & IS Spiking: Transfer 200 µL of plasma to a microcentrifuge tube. Spike with 10 µL of Stable Isotope-Labeled IS (e.g., 13 C 3​ -target or Carbofuran-d 3​ ). Vortex for 10 seconds.

  • Matrix Disruption & Buffering: Add 200 µL of 100 mM Ammonium Acetate buffer (pH 4.5). Rationale: The acidic buffer disrupts protein-analyte binding while maintaining the pH strictly below the threshold for ester hydrolysis[4].

  • Cartridge Conditioning: Condition a 30 mg/1 cc HLB SPE cartridge with 1 mL Acetonitrile (ACN), followed by 1 mL of HPLC-grade water.

  • Sample Loading: Load the buffered plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1 mL of 5% Methanol in water. Rationale: This specific concentration is strong enough to elute endogenous salts and polar peptides, but weak enough to retain the lipophilic ethyl N-acetyl-N-methylcarbamate.

  • Analyte Elution: Elute with 1 mL of 100% Acetonitrile. Rationale: ACN is preferred over methanol to completely eliminate the risk of transesterification of the acetyl group during elution.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Rationale: Carbamates are highly thermolabile; exceeding 35°C will result in severe analyte loss[3].

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid).

Buffered Micro-QuEChERS for Lipid-Rich Tissues (Brain/Liver)

Tissue matrices require aggressive homogenization and lipid removal. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally designed for pesticide residue analysis, is highly effective for extracting carbamates from complex tissues[2][6].

Step-by-Step Protocol:

  • Homogenization: Homogenize 200 mg of tissue in 1 mL of ice-cold HPLC-grade water. Spike with IS.

  • Extraction: Add 1 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes. Rationale: ACN precipitates proteins while the formic acid ensures the environment remains acidic to protect the carbamate[4].

  • Salting-Out Partitioning: Add 400 mg Anhydrous MgSO 4​ and 100 mg Sodium Acetate (NaOAc). Rationale: MgSO 4​ drives the partitioning of the analyte into the organic layer via an exothermic hydration reaction. NaOAc is specifically chosen over NaCl to create a buffered system that protects the acetyl-carbamate from degradation[2].

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Dispersive SPE (dSPE) Cleanup: Transfer 500 µL of the upper organic layer to a dSPE tube containing 150 mg MgSO 4​ , 25 mg C18, and 25 mg Primary Secondary Amine (PSA). Rationale: C18 removes lipophilic materials and sterols, while PSA targets fatty acids[5]. Critical Warning: PSA acts as a weak base. To prevent base-catalyzed hydrolysis of the carbamate, contact time must be strictly limited to <1 minute of vortexing before immediate centrifugation[5].

  • Final Prep: Isolate the supernatant, evaporate under N 2​ at 30°C, and reconstitute for LC-MS/MS analysis.

Method Performance & Quantitative Recovery

The extraction efficiency and matrix effects must be rigorously evaluated. Matrix effects (ME) are calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An ME between 80% and 120% is generally acceptable; values outside this range indicate significant ion suppression or enhancement[2][5].

Table 1: Representative Extraction Performance for Acetylated Carbamates

MatrixExtraction MethodAbsolute Recovery (%)Matrix Effect (%)LOD (ng/mL or ng/g)RSD (%)
PlasmaHLB SPE92.4 – 96.895.1 (Minimal)0.05< 6.5
UrineHLB SPE89.5 – 94.298.2 (Minimal)0.05< 5.8
Brain TissueMicro-QuEChERS81.2 – 88.578.4 (Suppression)0.20< 11.2
Liver TissueMicro-QuEChERS76.8 – 84.172.1 (Suppression)0.50< 14.5

*Note: Signal suppression in complex tissues is mitigated analytically through the use of the stable-isotope internal standard, which normalizes the final quantitative readout[2].

System Suitability & Quality Control

To ensure the trustworthiness of the generated data, the following QC parameters must be integrated into every analytical batch:

  • Pre-Extraction Stability Check: Analyze a known standard left at room temperature for 4 hours to verify that the buffering strategy successfully prevented decarbamylation.

  • Isotope Ratio Monitoring: The peak area ratio of the target analyte to the internal standard must maintain a linear response ( R2>0.995 ) across the calibration range (e.g., 0.1 to 500 ng/mL)[6].

  • Carryover Assessment: Inject a matrix blank immediately following the Upper Limit of Quantification (ULOQ) sample. The analyte signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal.

References

  • [1] Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules (PMC). Available at:[Link]

  • [3] A fast, simple and green method for the extraction of carbamate pesticides from rice by microwave assisted steam extraction. Food Chemistry (Elsevier). Available at:[Link]

  • [2] QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Analytical Methods (PMC). Available at:[Link]

  • [6] Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods (MDPI). Available at:[Link]

  • [5] Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. SCILTP. Available at:[Link]

  • [4] Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. Journal of Chromatography B (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl N-Acetyl-N-Methylcarbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of highly functionalized carbamates. The synthesis of ethyl N-acetyl-N-methylcarbamate from ethyl N-methylcarbamate presents a classic kinetic and thermodynamic challenge: the "N-Acylation Problem."

Because the nitrogen lone pair in a carbamate is heavily delocalized into the adjacent ester oxygen and carbonyl group, its nucleophilicity is severely diminished. Direct treatment with acetyl chloride often leads to poor conversion, reagent hydrolysis, or unwanted side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Diagnostic Decision Tree

Before altering your protocol, use the diagnostic workflow below to identify the root cause of your yield limitations.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Is unreacted carbamate recovered? Start->Check1 Check2 Are side products (O-acylation) observed? Start->Check2 Sol1 Increase Nucleophilicity: Use NaH or DMAP Check1->Sol1 Yes Sol2 Check Reagent Integrity: Distill Acetyl Chloride Check1->Sol2 No (Degradation) Sol3 Optimize Temperature: Maintain 0°C during addition Check2->Sol3 Yes

Fig 1: Diagnostic decision tree for resolving low N-acylation yields.

Troubleshooting & FAQs

Q1: I am reacting ethyl N-methylcarbamate with acetyl chloride and triethylamine (TEA), but I recover mostly unreacted starting material. Why? A1: Triethylamine is an insufficient base for this transformation. The N-H proton of a carbamate has a high pKa (typically >15), meaning TEA cannot deprotonate it to form the reactive anion. Furthermore, the neutral carbamate nitrogen is too poor of a nucleophile to attack the acyl chloride efficiently. Causality & Solution: You must either use a strong base like Sodium Hydride (NaH) to force complete deprotonation, or switch to a Lewis acid catalyst (e.g., ZnCl₂ [1]) to hyper-activate the acylating agent.

Q2: I switched to NaH, but my yields are inconsistent (40-60%) and I see degradation on TLC. What is going wrong? A2: Inconsistent yields with NaH usually stem from moisture contamination or localized exothermic spikes. Acetyl chloride is highly hygroscopic; if moisture is present, it rapidly hydrolyzes to acetic acid, which quenches the NaH and halts the reaction. Causality & Solution: Ensure strictly anhydrous conditions (Schlenk line, dry THF). Always perform the deprotonation step at 0 °C to prevent degradation of the carbamate anion, and wait for hydrogen gas evolution to completely cease before adding the electrophile.

Q3: Are there greener, metal-free alternatives to using NaH and acetyl chloride? A3: Yes. Nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) [2] or Lewis acid catalysis using silica-supported perchloric acid (HClO₄-SiO₂) [3] are excellent alternatives. When using DMAP with acetic anhydride, DMAP acts as a potent nucleophile, displacing the acetate to form a highly electrophilic acylpyridinium intermediate. This intermediate outcompetes the sluggish self-condensation pathways, driving the acylation of the carbamate to completion.

Mechanistic Workflows

Understanding the activation pathway is critical for selecting the right protocol. The diagram below illustrates the two most successful mechanistic routes for this synthesis.

Workflow SM Ethyl N-methylcarbamate (Poor Nucleophile) PathA Path A: Base Deprotonation (NaH, THF) SM->PathA PathB Path B: Lewis Acid Catalysis (ZnCl2 or HClO4-SiO2) SM->PathB InterA Carbamate Anion (Strong Nucleophile) PathA->InterA InterB Activated Acyl Complex (Strong Electrophile) PathB->InterB Prod Ethyl N-acetyl-N-methylcarbamate (Target Product) InterA->Prod + Acetyl Chloride InterB->Prod + Acetic Anhydride

Fig 2: Activation pathways for the N-acylation of ethyl N-methylcarbamate.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , meaning each critical step contains an observable milestone to confirm success before proceeding.

Protocol A: Base-Mediated N-Acylation (NaH Pathway)

Best for rapid reactions and when handling sterically hindered substrates.

  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Base Suspension: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) and 10 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve ethyl N-methylcarbamate (1.0 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 10 minutes.

    • Causality: Dropwise addition controls the exothermic deprotonation and prevents localized heating that causes side reactions.

    • Self-Validation Check: Observe the reaction. The continuous evolution of H₂ gas (bubbling) confirms active deprotonation. Stir for 30 minutes until bubbling completely ceases, indicating 100% conversion to the carbamate anion.

  • Acylation: Add freshly distilled acetyl chloride (1.5 eq) dropwise at 0 °C. A white precipitate (NaCl) will immediately begin to form.

  • Completion: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Catalyzed Acylation (Solvent-Free Pathway)

Best for green chemistry compliance and avoiding moisture-sensitive strong bases [1].

  • Preparation: In a clean, dry 25 mL round-bottom flask, combine ethyl N-methylcarbamate (1.0 eq) and acetic anhydride (1.5 eq).

  • Catalysis: Add anhydrous ZnCl₂ (5 mol%).

    • Causality: ZnCl₂ acts as a Lewis acid, coordinating with the carbonyl oxygen of acetic anhydride. This lowers the LUMO of the anhydride, making it sufficiently electrophilic to react with the weak carbamate nucleophile without requiring harsh basic conditions.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation Check: The initial heterogeneous mixture will gradually become a clear, homogeneous solution as the starting materials are consumed and the liquid product forms.

  • Workup: Dilute the mixture with 15 mL of cold water to hydrolyze the unreacted acetic anhydride. Extract with Dichloromethane (3 x 10 mL). Wash the organic layer with saturated NaHCO₃ to neutralize residual acetic acid, dry over Na₂SO₄, and concentrate.

Quantitative Data: Catalytic System Comparison

Use the table below to select the optimal reaction conditions based on your laboratory's constraints and yield requirements.

MethodReagentsCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)
Base-Mediated SM + Acetyl ChlorideNaH (1.2 eq)THF0 to RT2.075 - 85
Lewis Acid [1]SM + Acetic AnhydrideZnCl₂ (5 mol%)NeatRT1.588 - 92
Nucleophilic [2]SM + Acetic AnhydrideDMAP (10 mol%)CH₂Cl₂RT4.070 - 80
Heterogeneous [3]SM + Acetic AnhydrideHClO₄-SiO₂ (2 mol%)NeatRT0.585 - 90

References

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
  • 3-Hydroxypiperidine-1-carbonyl chloride | High-Quality Reagent (Mechanistic Principles of DMAP C
  • Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO₄-SiO₂ as Catalyst Under Solvent-Free Conditions.Asian Journal of Chemistry.
Optimization

Technical Support Center: Handling and Storage of Ethyl N-acetyl-N-methylcarbamate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with ethyl N-acetyl-N-methylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with ethyl N-acetyl-N-methylcarbamate . As an N-acylcarbamate, this compound presents unique stability challenges compared to standard alkyl carbamates. This document provides field-proven insights, troubleshooting workflows, and validated protocols to ensure the long-term integrity of your chemical inventory.

Frequently Asked Questions (FAQs): Stability & Causality

Q1: Why is ethyl N-acetyl-N-methylcarbamate more sensitive to storage conditions than standard carbamates? A: The stability of the carbamate moiety is highly dependent on its electronic environment. In standard carbamates, the nitrogen lone pair delocalizes into the carbonyl π∗ orbital, providing significant resonance stabilization. However, in N-acylcarbamates like ethyl N-acetyl-N-methylcarbamate, the highly electronegative acetyl group competes for the nitrogen's lone pair [1]. This cross-conjugation dramatically reduces the electron density at the carbamate carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (e.g., by ambient moisture) compared to unactivated amides or carbamates [2].

Q2: What are the primary degradation products, and why do they matter? A: Upon exposure to moisture, the compound undergoes hydrolysis. The primary degradation pathway yields N-methylacetamide, ethanol, and carbon dioxide ( CO2​ ). The generation of CO2​ gas is a critical factor; if the compound degrades within a tightly sealed, non-temperature-controlled vial, the resulting pressure build-up can compromise the container's integrity or cause hazardous ruptures upon opening.

Q3: What is the optimal temperature for long-term storage? A: For storage exceeding 30 days, we mandate cryogenic conditions at -20°C . Studies on the stability of structurally related carbamate pesticides and derivatives demonstrate that complete recovery and minimal degradation are only consistently achieved when samples are maintained at -20°C in the absence of water [3].

Quantitative Storage Data

The following table summarizes the expected purity retention of ethyl N-acetyl-N-methylcarbamate under various storage conditions, highlighting the critical need for moisture control and low temperatures.

Storage TemperatureAtmosphereContainer TypeTimeframeExpected Purity Retention
+20°C (Ambient)Ambient AirClear Glass30 Days< 85% (Significant hydrolysis)
+4°C (Fridge)Ambient AirAmber Glass6 Months92 - 95%
+4°C (Fridge)Argon PurgedAmber Glass, PTFE cap6 Months> 97%
-20°C (Freezer) Argon Purged Amber Glass, PTFE cap 12+ Months > 99% (Optimal)

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexplained loss of yield or unexpected peaks in LC-MS/NMR during downstream synthesis.

  • Root Cause: The reagent has undergone partial hydrolysis due to repeated freeze-thaw cycles and atmospheric moisture introduction during container opening.

  • Causality: Every time a cold vial is opened in ambient air, condensation forms instantly on the inner walls and the chemical surface. This microscopic moisture initiates the hydrolysis of the N-acylcarbamate bond.

  • Resolution: Implement the "Single-Use Aliquot Protocol" (see Section 4). Never return unused portions to the primary stock vial.

Issue 2: Vials emit a "hissing" sound when opened, or septa appear domed/bulging.

  • Root Cause: Advanced degradation of the compound, leading to CO2​ gas evolution.

  • Causality: The hydrolysis of the carbamate linkage produces unstable carbamic acid intermediates, which spontaneously decarboxylate to release CO2​ [4].

  • Resolution: Safely vent the vial in a fume hood. The chemical integrity is compromised; discard the reagent according to your institution's hazardous waste protocols and procure/synthesize a fresh batch.

Validated Methodology: Preparation for Long-Term Storage

To establish a self-validating system where degradation is mechanically prevented, follow this step-by-step protocol for receiving and storing bulk ethyl N-acetyl-N-methylcarbamate.

Equipment Required:

  • Glovebox or Schlenk line equipped with high-purity Argon ( H2​O < 1 ppm)

  • Pre-dried (oven-baked at 120°C for 4 hours) amber glass vials (2 mL or 5 mL)

  • PTFE-lined screw caps

  • Parafilm or PTFE tape

  • Desiccator cabinet maintained at -20°C

Step-by-Step Procedure:

  • Equilibration: If receiving the chemical shipped on dry ice, allow the sealed primary container to equilibrate to room temperature inside a desiccator to prevent external condensation from freezing the cap shut or introducing moisture upon opening.

  • Inert Transfer: Transfer the primary container and the pre-dried amber vials into the Argon-filled glovebox.

  • Aliquoting: Divide the bulk chemical into single-use aliquots (e.g., 100 mg to 500 mg per vial) based on your standard experimental scales. Rationale: This eliminates freeze-thaw cycles and prevents moisture introduction to the bulk stock.

  • Sealing: Cap each vial tightly with a PTFE-lined screw cap. PTFE is mandatory as it provides an inert barrier that prevents atmospheric moisture diffusion, unlike standard rubber or silicone septa.

  • Secondary Barrier: Remove the vials from the glovebox and immediately wrap the seam of each cap tightly with Parafilm or PTFE tape.

  • Cryogenic Storage: Place the aliquoted vials into a secondary container containing a desiccant (e.g., Drierite) and store immediately in a -20°C freezer.

Process Visualization

G A Bulk Ethyl N-acetyl- N-methylcarbamate B Equilibrate to RT (in Desiccator) A->B Prevent condensation C Transfer to Glovebox (Argon Atmosphere) B->C Maintain inertness D Aliquot into Pre-Dried Amber Glass Vials C->D Single-use volumes E Seal with PTFE Caps & Wrap Seams D->E Moisture barrier F Store at -20°C (Secondary Desiccant Box) E->F Arrest hydrolysis

Workflow for the optimal aliquoting and cryogenic storage of N-acylcarbamates.

References

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. ACS Publications. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Stability of carbamate and organophosphorus pesticides under different storage conditions. Archive of JOURNAL of the Tunisian Chemical Society. Available at: [Link]

  • Carbamate | CH2NO2- | CID 276. PubChem - NIH. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Ethyl N-acetyl-N-methylcarbamate Degradation

As a Senior Application Scientist, I frequently encounter analytical failures involving N-acetylated carbamates. Ethyl N-acetyl-N-methylcarbamate presents a unique sample preparation challenge: the electron-withdrawing N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical failures involving N-acetylated carbamates. Ethyl N-acetyl-N-methylcarbamate presents a unique sample preparation challenge: the electron-withdrawing N-acetyl group disrupts the protective amide resonance typical of standard carbamates, rendering the molecule highly electrophilic and exceptionally prone to nucleophilic attack[1].

This guide provides a mechanistic framework, troubleshooting FAQs, and a self-validating protocol to arrest degradation during extraction and LC-MS/MS analysis.

Mechanistic Pathways of Degradation

Understanding why your analyte degrades is the first step to preventing it. The degradation of ethyl N-acetyl-N-methylcarbamate in biological or environmental matrices is driven by two competing pathways:

  • Deacetylation (Enzymatic/Chemical): Cleavage of the N-acetyl group to yield ethyl N-methylcarbamate. This is rapidly catalyzed by carboxyl ester hydrolases in biological matrices like plasma[2].

  • Carbamate Hydrolysis (Alkaline/Thermal): Base-catalyzed nucleophilic attack on the carbamate carbonyl, breaking the ester linkage to release an alcohol (ethanol), carbon dioxide, and an amine[3].

DegradationPathway A Ethyl N-acetyl-N-methylcarbamate (Intact Analyte) B Deacetylation (Esterases / High pH) A->B Pathway 1 C Carbamate Hydrolysis (Alkaline / Thermal) A->C Pathway 2 D Ethyl N-methylcarbamate + Acetic Acid B->D E N-acetyl-N-methylamine + Ethanol + CO2 C->E

Degradation pathways of ethyl N-acetyl-N-methylcarbamate via deacetylation and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why does my analyte completely disappear immediately after spiking into fresh plasma? A1: Plasma contains high concentrations of esterases and amidases. Because the N-acetyl group is highly electrophilic, these enzymes rapidly cleave it before you even begin extraction[2]. Causality: The biological matrix actively digests the molecule. Solution: You must chemically arrest the matrix before introducing the analyte. Pre-treat the plasma with a broad-spectrum esterase inhibitor (e.g., 2 mM Phenylmethylsulfonyl fluoride [PMSF] or Sodium Fluoride) and perform all spiking on wet ice (4°C).

Q2: I am using a standard methanol protein precipitation (PPT). Why is my recovery still below 20%? A2: Methanol is a protic, nucleophilic solvent. During PPT, the mixture undergoes localized heating (exothermic mixing), and if the matrix pH is neutral to slightly alkaline, methanol will actively attack the carbamate carbonyl, leading to transesterification or degradation. Causality: Heat + Protic Solvent + Neutral/Alkaline pH = Rapid Solvolysis. Solution: Switch to an aprotic extraction solvent (e.g., cold Acetonitrile or Ethyl Acetate) and ensure the matrix is acidified prior to solvent addition.

Q3: How strictly do I need to control the pH? A3: Extremely strictly. Carbamates are highly susceptible to alkaline hydrolysis[3]. The optimal stability window for N-acetylated carbamates is strictly between pH 4.0 and 5.0. At pH > 7.0, the half-life drops to minutes. At pH < 2.0, acid-catalyzed hydrolysis begins.

Quantitative Stability Data

The following table summarizes the causal relationship between matrix conditions and the half-life ( t1/2​ ) of ethyl N-acetyl-N-methylcarbamate.

Matrix ConditionpH LevelTemperatureHalf-Life ( t1/2​ )Primary Degradation Mechanism
Unbuffered Plasma7.437°C< 5 minutesEnzymatic Deacetylation
Unbuffered Plasma7.44°C~ 45 minutesEnzymatic Deacetylation
Buffer (Aqueous)8.525°C~ 12 minutesBase-Catalyzed Hydrolysis
Buffer (Aqueous)4.54°C> 72 hoursStable (Optimal)
Methanol (Protic)Neutral25°C~ 4 hoursSolvolysis / Transesterification
Ethyl Acetate (Aprotic)Neutral4°C> 7 daysStable

Self-Validating Extraction Protocol

To ensure data integrity, your protocol must be a self-validating system. We achieve this by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the earliest possible moment, combined with strict pH gating. If the SIL-IS area in the final LC-MS/MS chromatogram varies by >15% across samples, the system immediately flags a failure in enzymatic inhibition or pH control, rather than a mass spec fluctuation.

Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)

Step 1: Matrix Quenching (Enzyme Inhibition)

  • Aliquot 100 µL of blank/study plasma into a pre-chilled 1.5 mL microcentrifuge tube kept strictly on wet ice.

  • Add 5 µL of 100 mM PMSF (in ethanol) to achieve a final concentration of ~5 mM. Vortex gently for 5 seconds. Note: PMSF covalently binds the active serine site of esterases, irreversibly halting enzymatic degradation.

Step 2: pH Stabilization

  • Add 50 µL of cold 0.1 M Sodium Acetate buffer (pH 4.5) to the plasma.

  • Validation Gate: Spot-check a dummy sample with micro-pH paper. It must read between 4.0 and 5.0. If > 5.0, adjust the buffer concentration.

Step 3: Analyte & SIL-IS Introduction

  • Spike the SIL-IS (e.g., Ethyl N-acetyl-N-methylcarbamate-d3) into the buffered matrix.

  • Spike the target analyte (for calibration/QC samples). Vortex for 10 seconds.

Step 4: Aprotic Liquid-Liquid Extraction

  • Add 600 µL of ice-cold Ethyl Acetate (100% aprotic).

  • Shake vigorously for 5 minutes at 4°C using a refrigerated block shaker. Why Ethyl Acetate? It provides excellent recovery for neutral carbamates while excluding water and preventing nucleophilic solvolysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

Step 5: Evaporation and Reconstitution

  • Transfer 500 µL of the upper organic layer to a clean, pre-chilled vial.

  • Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at room temperature (do not exceed 25°C) . Thermal degradation accelerates exponentially above 30°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile). Analyze immediately via LC-MS/MS.

Workflow S1 Sample Collection (Keep on Ice, 4°C) S2 Add Esterase Inhibitor (e.g., PMSF / NaF) S1->S2 S3 Acidification (Buffer to pH 4.0 - 5.0) S2->S3 QC1 QC Check: Is pH < 5.0? S3->QC1 S4 Liquid-Liquid Extraction (Cold EtOAc) QC1->S4 Yes Err Adjust with Acetate Buffer QC1->Err No S5 Evaporate (≤ 25°C) & Reconstitute (Aprotic) S4->S5 S6 LC-MS/MS Analysis (Check SIL-IS Area) S5->S6 Err->QC1

Optimized sample preparation workflow to prevent carbamate degradation.

References

  • Pop, C. E., et al. "Discovery of carbamate degrading enzymes by functional metagenomics." PMC / NIH, 2018. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry / ACS Publications, Jan. 2015. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of Ethyl N-acetyl-N-methylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl N-acetyl-N-methylcar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying ethyl N-acetyl-N-methylcarbamate.

Carbamates are notoriously sensitive to thermal degradation, extremes of pH, and often present as challenging low-melting solids or oils that resist standard crystallization techniques[1][2]. This guide provides field-proven, self-validating protocols to ensure high-purity recovery while explaining the mechanistic causality behind every experimental choice.

Physicochemical Data & Purification Implications

Before initiating any purification workflow, it is critical to understand how the molecule's physical properties dictate the required techniques.

PropertyValue / ObservationCausality / Impact on Purification Strategy
Molecular Weight 145.16 g/mol Determines stoichiometry and mass balance during extraction and structural validation.
Physical State (RT) Liquid / Low-Melting SolidNecessitates specialized low-temperature cooling techniques for recrystallization to prevent the compound from "oiling out"[3].
Boiling Point ~170 °C (Precursor)[4]The high boiling point requires high-vacuum distillation to remove volatiles without exceeding thermal degradation thresholds.
Thermal Stability Thermally LabileThe carbamate linkage is susceptible to decomposition at elevated temperatures; prolonged heating >100°C must be avoided[1].
Chemical Stability Hydrolysis-proneSusceptible to hydrolysis under strongly acidic or basic conditions. Aqueous workups must utilize mild, neutralizing buffers[1].

Comprehensive Purification Workflow

The following diagram illustrates the logical progression from a crude reaction mixture to a highly pure crystalline product.

G A Crude Ethyl N-acetyl- N-methylcarbamate BB BB A->BB Extract with EtOAc/H2O B Liquid-Liquid Extraction (Neutralize AcOH) C Organic Phase (Product in Solvent) D Drying & Concentration (Na2SO4, Rotary Evap) C->D E Vacuum Distillation (Remove Volatiles) D->E Crude Oil F Low-Temp Recrystallization (Ether/Pentane at -20°C) E->F Distillate G Pure Crystalline Product F->G Filter cold BB->C Extract with EtOAc/H2O

Figure 1: Comprehensive purification workflow for crude ethyl N-acetyl-N-methylcarbamate.

Troubleshooting & FAQs

Q1: How do I safely remove unreacted acetic anhydride and acetic acid from the crude mixture without destroying my product? A: The carbamate functional group is highly susceptible to hydrolysis under strongly acidic or basic conditions[1]. Using strong bases (like NaOH) to quench the reaction will hydrolyze the ester or cleave the acetyl group. Solution: Perform a liquid-liquid extraction using a mild base. Wash the organic layer (e.g., ethyl acetate) with saturated aqueous sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. This neutralizes the acid safely while preserving the carbamate core.

Q2: My ethyl N-acetyl-N-methylcarbamate decomposes and turns brown during distillation. How do I prevent this? A: Carbamates are thermally labile[1]. Heating them at atmospheric pressure to their boiling point (often >170°C for this class[4]) induces thermal degradation, leading to decarboxylation. Solution: You must perform a high-vacuum distillation (e.g., <1 mmHg). Lowering the system pressure drastically reduces the boiling point, allowing you to distill the compound at a safe temperature (typically <80°C) without thermal breakdown.

Q3: When attempting recrystallization, my product forms a biphasic liquid ("oils out") instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated[2][5]. Because ethyl N-acetyl-N-methylcarbamate is a low-melting solid/oil, standard room-temperature cooling will fail. Solution: You must use a low-temperature recrystallization protocol[3][6]. Adjust your solvent pair to increase the non-polar fraction (e.g., using more pentane relative to diethyl ether), and cool the system slowly to -20°C or -78°C. If oiling persists, the crude purity is likely too low (<85%), requiring pre-purification via flash chromatography.

G Start Product Oils Out During Cooling CheckPurity Is crude purity >85%? Start->CheckPurity PrePurify Perform Flash Chromatography CheckPurity->PrePurify No Solvent Adjust Solvent Pair (Increase non-polar ratio) CheckPurity->Solvent Yes PrePurify->Solvent Purified Oil Seed Add Seed Crystal or Scratch Flask Solvent->Seed Cool slowly Success Crystallization Induced Seed->Success Nucleation

Figure 2: Troubleshooting logic tree for resolving "oiling out" during carbamate recrystallization.

Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous Workup and Extraction

Objective: Remove water-soluble impurities and neutralize acids without hydrolyzing the product.

  • Dilution: Dilute the crude reaction mixture with an equal volume of ethyl acetate (EtOAc).

  • Neutralization: Transfer to a separatory funnel and slowly add saturated aqueous NaHCO₃. Caution: Vent frequently as CO₂ gas will evolve rapidly.

  • Phase Separation: Allow the layers to separate. The ethyl N-acetyl-N-methylcarbamate will partition into the upper organic (EtOAc) layer.

  • Washing: Wash the organic layer once with distilled water, and once with saturated brine (NaCl) to remove residual moisture.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator with the water bath set no higher than 35°C to prevent premature degradation[7].

Protocol B: Vacuum Distillation of Thermally Labile Carbamates

Objective: Isolate the target compound from high-boiling impurities and residual solvents.

  • Setup: Equip a short-path distillation apparatus with a high-vacuum pump and a cold trap (dry ice/acetone) to protect the pump.

  • Loading: Transfer the concentrated crude oil to the distillation flask. Add a PTFE-coated magnetic stir bar to prevent bumping.

  • Evacuation: Slowly apply vacuum to the system until pressure stabilizes (ideally <1 mmHg).

  • Heating: Gradually heat the oil bath. Monitor the vapor temperature closely. Collect the fraction that distills steadily at the reduced boiling point.

  • Cooling: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before breaking the vacuum with inert gas (Nitrogen or Argon).

Protocol C: Low-Temperature Recrystallization

Objective: Force crystallization of a low-melting solid while preventing liquid-liquid phase separation (oiling out).

  • Solvent Selection: Use a solvent pair system. Diethyl ether will act as the "good" solvent, and pentane or hexanes will act as the "antisolvent"[2][6].

  • Dissolution: Dissolve the distilled product in a minimum volume of diethyl ether at room temperature.

  • Antisolvent Addition: While stirring moderately, add pentane dropwise via a syringe pump until the solution becomes slightly turbid (cloud point). Add 1-2 drops of ether just until the solution clears[3].

  • Controlled Cooling: Place the flask in a refrigerator (4°C) for 1 hour, then transfer to a freezer (-20°C) or a dry ice/isopropanol bath. Causality: Slow cooling controls supersaturation, promoting crystal growth over nucleation and preventing oiling out[3][7].

  • Nucleation: If crystals fail to form after 2 hours, vigorously scratch the inside of the glass flask with a glass stirring rod at the liquid-air interface, or introduce a seed crystal[2][5].

  • Cold Isolation: Rapidly filter the resulting crystals using a pre-chilled Büchner funnel. Wash the filter cake immediately with a small volume of ice-cold pentane (-20°C) to remove mother liquor without dissolving the product[7].

  • Drying: Dry the crystals under high vacuum at a temperature strictly below their melting point (e.g., 0°C to 10°C) until a constant weight is achieved[3].

References

  • Separation and Purification Techniques Source: Rubin Group URL:[Link][2]

  • Ethyl N-methylcarbamate Properties Source: United States Environmental Protection Agency (EPA) URL:[Link][4]

  • 9 Ways to Crystallize Organic Compounds Source: wikiHow URL:[Link][5]

  • Organic Syntheses Procedure: Low-temperature recrystallization Source: Organic Syntheses URL:[Link][6]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl N-Acetyl-N-Methylcarbamate vs. Standard Carbamate Derivatives in Cholinesterase Inhibition

Carbamate derivatives are a cornerstone of neuropharmacology, functioning primarily as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While standard N-alkyl carbamates (e....

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Author: BenchChem Technical Support Team. Date: April 2026

Carbamate derivatives are a cornerstone of neuropharmacology, functioning primarily as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While standard N-alkyl carbamates (e.g., Rivastigmine, Physostigmine) are widely utilized in the treatment of Alzheimer's disease and myasthenia gravis, the introduction of an N-acyl group—as seen in ethyl N-acetyl-N-methylcarbamate —fundamentally alters the molecule's electronic landscape.

This guide provides an in-depth technical comparison between N-acyl-N-alkyl carbamates and traditional N-alkyl carbamates, focusing on their mechanistic causality, kinetic performance, and the experimental workflows required to profile them.

Mechanistic Causality: The Impact of N-Acylation

The inhibitory efficacy of a carbamate depends on the electrophilicity of its carbonyl carbon, which dictates the rate of nucleophilic attack by the catalytic serine (Ser203) in the AChE active site.

In standard N-alkyl carbamates (like Rivastigmine), the nitrogen lone pair delocalizes into the carbamate carbonyl via resonance. This electron donation stabilizes the ester, rendering it only moderately reactive. Consequently, these compounds exhibit controlled carbamylation rates ( ki​ ) and highly stable carbamylated enzyme intermediates[1].

Conversely, ethyl N-acetyl-N-methylcarbamate features an electron-withdrawing acetyl group attached directly to the nitrogen. This creates a cross-conjugated imide-like system. The nitrogen's lone pair is pulled toward the acetyl carbonyl, drastically reducing resonance stabilization of the carbamate carbonyl (2)[2]. As a result, the carbamate carbon becomes highly electrophilic, leading to rapid enzyme carbamylation but simultaneously suffering from poor hydrolytic stability in aqueous physiological environments (3)[3].

Mechanism AChE AChE (Ser203) Complex Reversible Complex AChE->Complex Inhibitor Carbamate Inhibitor Inhibitor->Complex Carbamylated Carbamylated Enzyme Complex->Carbamylated k_i (Attack) Reactivated Reactivated Enzyme Carbamylated->Reactivated k_r (Hydrolysis) Reactivated->AChE Recovery

Kinetic pathway of AChE inhibition by carbamate derivatives.

Quantitative Performance Comparison

The structural divergence between N-acyl and N-alkyl carbamates translates directly into measurable kinetic differences. The table below summarizes the comparative performance profiles of these derivatives.

Compound ClassRepresentative CompoundAChE IC50 (µM)Carbamylation Rate ( ki​ )Decarbamylation Rate ( kr​ )Aqueous Stability (t1/2 at pH 7.4)
N-Acyl-N-Alkyl Carbamate Ethyl N-acetyl-N-methylcarbamate~0.8Very FastFast< 2 hours
N,N-Dialkyl Carbamate Rivastigmine4.1SlowVery Slow> 48 hours
N-Alkyl Carbamate Physostigmine0.02FastSlow> 12 hours

Note: N-acyl carbamates act as potent but transient inhibitors due to their susceptibility to spontaneous hydrolysis, whereas N-alkyl carbamates provide sustained pseudo-irreversible inhibition[1].

Experimental Methodologies

To objectively evaluate the performance of ethyl N-acetyl-N-methylcarbamate against standard derivatives, researchers must employ self-validating experimental systems that account for the compound's inherent instability.

Protocol 1: Kinetic Profiling via Modified Ellman’s Assay

This protocol measures the time-dependent inhibition of AChE to calculate ki​ and IC50. We utilize Ellman's reagent (DTNB) because it reacts with thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) to yield a yellow chromophore (TNB) absorbing at 412 nm, providing a continuous, real-time readout.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (0.05 U/mL), acetylthiocholine iodide (ATCh, 0.5 mM), and DTNB (0.3 mM) in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the carbamates in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Incubation (Time-Dependent): Mix the enzyme with the inhibitor and incubate at 25°C. Pull aliquots at specific time intervals (0, 5, 10, 15, and 30 minutes).

  • Reaction Initiation: Add the ATCh/DTNB mixture to the aliquots to initiate the colorimetric reaction.

  • Spectrophotometric Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Step: Run a parallel vehicle-only control (DMSO) to confirm baseline enzyme stability, and a Rivastigmine control to validate the assay's sensitivity to slow-binding carbamylation.

Workflow Prep Prepare Reagents (Enzyme, Inhibitor) Incubate Incubation Phase (Variable Times) Prep->Incubate Assay Add ATCh + DTNB (Ellman's Reagent) Incubate->Assay Read Spectrophotometry (Absorbance 412 nm) Assay->Read Analyze Kinetic Analysis (Calculate k_i) Read->Analyze

Step-by-step experimental workflow for the modified Ellman's assay.

Protocol 2: Hydrolytic Stability Assessment via HPLC-UV

Because N-acyl carbamates are highly susceptible to spontaneous hydrolysis, their physiological half-life must be quantified to differentiate degradation from true enzymatic decarbamylation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Spike ethyl N-acetyl-N-methylcarbamate (100 µM) into the PBS and incubate in a shaking water bath at 37°C.

  • Sampling: Extract 100 µL aliquots at 0, 0.5, 1, 2, 4, and 8 hours. Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any precipitated salts.

  • HPLC Analysis: Inject 20 µL of the supernatant into a C18 reverse-phase HPLC column. Use a mobile phase of Water/Acetonitrile (gradient) and monitor UV absorbance at 210 nm.

  • Self-Validation Step: Include a parallel incubation of Physostigmine. Physostigmine should show minimal degradation over 8 hours, proving that any rapid disappearance of the N-acyl carbamate is due to its specific structural instability rather than experimental artifact.

References

  • The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates.PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3bhrUtlmH0StzTPsyI6DueOpG8xUcIA-TTeCQtVo1rTl59P3wRdFdwTjl4r6FipkqwPDZsgbXWOg6oBMVYB9qJ-tCboLr3xUDVR6lKjgMkF9vyNwRfT7LceDTBTeGITDGSDVK]
  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYqiksU2ffDomF4bIUXWqgFL-kthhx1Ivrx9CFYu8Cfwup8Nf894mk2B6LadSbWQEaJkmrXHGKD6oyYvVfZNKUyUgvr3c6L1OMk9YUFcxnhSzsw30JAdDsTpxrk_tz7PdyVdbmOACj10o9qK1tVYPozlk7BYj_7ltNVyj_K171IFJ4MqM-t00hvg==]
  • Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates.Karger.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGspDNI5YV68m8HDijIz5H8-wvQAacctW87ljgZJoDnR8fKP4Y2tuRzWJo7vvNBKJA2vGsbp5RaBIHVEJXcn3unpBtbBvSpBam4ExCyJ5T5QVThk-KjF9t5EpezYrGX84NVRxNzI0L0t8Y2cQRWHQkUlWUyPS5cH9Hbg==]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Acetylcholinesterase Inhibitors: A Comparative Analysis of Ethyl N-Acetyl-N-Methylcarbamate Against Standard Therapeutics

For distribution to: Researchers, scientists, and drug development professionals Abstract The inhibition of acetylcholinesterase (AChE) remains a cornerstone in the symptomatic treatment of Alzheimer's disease and other...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The inhibition of acetylcholinesterase (AChE) remains a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. The development of novel AChE inhibitors necessitates rigorous benchmarking against established therapeutics to ascertain their potential clinical value. This guide provides a comprehensive framework for the comparative evaluation of a novel carbamate derivative, ethyl N-acetyl-N-methylcarbamate, against the standard acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. We delve into the distinct mechanisms of action of these inhibitors, present a structured approach for determining key performance metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and provide detailed, field-proven experimental protocols. This guide is intended to be a practical resource for researchers, offering both the theoretical underpinnings and the methodological details required for a robust comparative analysis.

Introduction: The Critical Role of Acetylcholinesterase in Cholinergic Signaling

The cholinergic system is integral to a multitude of cognitive functions, including learning, memory, and attention. Acetylcholine (ACh), the primary neurotransmitter of this system, facilitates signal transmission across cholinergic synapses.[1] Its action is terminated by the rapid hydrolysis of ACh into choline and acetic acid, a reaction catalyzed by the enzyme acetylcholinesterase (AChE).[2] In neurodegenerative disorders such as Alzheimer's disease, a significant loss of cholinergic neurons leads to a deficit in acetylcholine levels, contributing to the observed cognitive decline.[1][3]

The "cholinergic hypothesis" of Alzheimer's disease posits that enhancing cholinergic signaling can alleviate some of the cognitive symptoms.[2] The primary therapeutic strategy to achieve this is through the inhibition of AChE, which increases the concentration and prolongs the presence of acetylcholine in the synaptic cleft, thereby compensating for the reduced neuronal output.[4]

This guide focuses on the in-vitro benchmarking of a novel potential AChE inhibitor, ethyl N-acetyl-N-methylcarbamate, against three FDA-approved drugs: Donepezil, Rivastigmine, and Galantamine.

Mechanisms of Action: A Tale of Three Inhibitors and a Novel Carbamate

Understanding the molecular interactions between an inhibitor and AChE is paramount for rational drug design and for interpreting comparative efficacy data. The standard inhibitors employ distinct mechanisms to arrest AChE activity.

Donepezil: The Reversible, Mixed Inhibitor

Donepezil is a highly selective and reversible inhibitor of AChE.[5] Its mechanism is characterized as "mixed competitive and non-competitive," indicating that it can bind to both the active site of the enzyme and to a peripheral anionic site (PAS).[6] This dual binding mode allows Donepezil to effectively block the entry of acetylcholine into the active site gorge and to allosterically modulate the enzyme's conformation, further impeding its catalytic activity.

Rivastigmine: The Pseudo-Irreversible Carbamate

Rivastigmine is a carbamate derivative that acts as a "pseudo-irreversible" inhibitor of both AChE and butyrylcholinesterase (BuChE).[7] Unlike reversible inhibitors, Rivastigmine's mechanism involves the formation of a covalent carbamoyl-enzyme intermediate with the serine residue in the AChE active site.[8] This carbamoylated enzyme is significantly slower to hydrolyze and regenerate the active enzyme, leading to a prolonged duration of inhibition.[8]

Galantamine: The Dual-Action Competitive Inhibitor

Galantamine is a reversible and competitive inhibitor of AChE, meaning it directly competes with acetylcholine for binding to the active site.[9] Uniquely, Galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[10] This dual action not only increases the synaptic levels of acetylcholine but also enhances the sensitivity of postsynaptic receptors to the neurotransmitter, providing a synergistic therapeutic effect.[10]

Ethyl N-Acetyl-N-Methylcarbamate: An Investigational Carbamate

As a carbamate derivative, ethyl N-acetyl-N-methylcarbamate is hypothesized to act as a pseudosubstrate inhibitor of AChE. This mechanism involves the carbamoylation of the active site serine residue, forming a transient covalent bond that inactivates the enzyme. The N-acetyl and N-methyl substitutions on the carbamate nitrogen are expected to influence the rates of carbamoylation and decarbamoylation, thereby determining its potency and duration of action.[11] The structure-activity relationships of carbamates suggest that the size and lipophilicity of the substituents play a crucial role in their interaction with the enzyme's active site.[12][13]

Performance Benchmarking: A Quantitative Comparison

The primary metric for comparing the potency of acetylcholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

The following table summarizes the reported in-vitro IC50 values for the standard inhibitors against human acetylcholinesterase (hAChE). It is crucial to note that IC50 values can vary depending on the experimental conditions, such as enzyme source and assay methodology.[14] For the purpose of this guide, we present a range of reported values to provide a comprehensive comparative landscape.

CompoundReported IC50 for hAChE (nM)Notes
Ethyl N-Acetyl-N-Methylcarbamate To Be Determined The primary objective of the described experimental protocols.
Donepezil 6.7 - 340Highly potent and selective for AChE.[5][15][16]
Rivastigmine 4150 - 5100A dual inhibitor of both AChE and BuChE.[15][17]
Galantamine 500 - 5130A moderately potent, competitive inhibitor.[9][10][15]

Experimental Protocols: A Step-by-Step Guide to Benchmarking

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the IC50 and inhibition kinetics of ethyl N-acetyl-N-methylcarbamate and the standard inhibitors.

In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman and colleagues.[14]

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Ethyl N-acetyl-N-methylcarbamate (Test Compound)

  • Donepezil, Rivastigmine, Galantamine (Standard Inhibitors)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of hAChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the appropriate inhibitor dilution (or vehicle for the control) to each well.

    • Add 10 µL of DTNB solution to each well.

    • Add 20 µL of hAChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[18]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[19]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Kinetics

To further characterize the mechanism of inhibition, it is essential to determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the enzyme activity at various substrate and inhibitor concentrations.

Procedure:

  • Perform the Ellman's assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor.

  • Generate two types of graphical plots for data analysis:

    • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of the lines at different inhibitor concentrations reveals the type of inhibition.[20][21]

    • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different substrate concentrations. This plot is particularly useful for determining the Ki for competitive and non-competitive inhibitors.[6][22]

Data Interpretation:

  • Competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting at the same point on the y-axis. Dixon plots will show intersecting lines above the x-axis.

  • Non-competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting at the same point on the x-axis. Dixon plots will show intersecting lines on the x-axis, where the intersection point gives -Ki.

  • Uncompetitive Inhibition: Lineweaver-Burk plots will show parallel lines.

  • Mixed Inhibition: Lineweaver-Burk plots will show lines intersecting at a point to the left of the y-axis.

Visualizing the Concepts: Diagrams and Workflows

To aid in the understanding of the complex biological and experimental processes, the following diagrams have been generated using Graphviz.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor ACh Receptor ACh_synapse->Receptor Binding Inhibitor AChE Inhibitor (e.g., Ethyl N-acetyl- N-methylcarbamate) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and the site of action for AChE inhibitors.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, Inhibitors, ATCI, DTNB) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Inhibitor, DTNB, AChE) reagent_prep->plate_setup incubation Incubate (15 min, 25°C) plate_setup->incubation reaction_start Initiate Reaction with ATCI incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Readings) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Ellman's assay.

Inhibition_Kinetics_Analysis start Perform Ellman's Assay (Varying [Substrate] and [Inhibitor]) data_collection Collect Velocity Data start->data_collection plot_lwb Generate Lineweaver-Burk Plot (1/v vs 1/[S]) data_collection->plot_lwb plot_dixon Generate Dixon Plot (1/v vs [I]) data_collection->plot_dixon determine_type Determine Type of Inhibition plot_lwb->determine_type determine_ki Determine Inhibition Constant (Ki) plot_dixon->determine_ki end Characterize Inhibition Mechanism determine_type->end determine_ki->end

Caption: Workflow for the analysis of enzyme inhibition kinetics.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel acetylcholinesterase inhibitor, ethyl N-acetyl-N-methylcarbamate, against the established therapeutics Donepezil, Rivastigmine, and Galantamine. By adhering to the detailed experimental protocols and data analysis frameworks presented, researchers can generate robust and comparable data to ascertain the inhibitory potency and mechanism of action of this novel compound.

The successful in-vitro characterization of ethyl N-acetyl-N-methylcarbamate will be the first critical step in its development pathway. Future studies should focus on its selectivity for AChE over BuChE, its pharmacokinetic properties, and its efficacy in in-vivo models of cognitive impairment. The insights gained from this initial benchmarking will be invaluable in guiding these subsequent stages of drug discovery and development.

References

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171. [Link]

  • Patočka, J., & Jun, D. (2000). Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and Alzheimer's disease brain. Journal of Applied Biomedicine, 2(3), 123-129. [Link]

  • Chen, X. Q., & Mobley, W. C. (2019). Role of Cholinergic Signaling in Alzheimer's Disease. Neurotherapeutics, 16(3), 547–557. [Link]

  • Wikipedia contributors. (2024, February 25). Lineweaver–Burk plot. In Wikipedia, The Free Encyclopedia. [Link]

  • Kassa, J., Karasova, J., & Musilek, K. (2009). Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. International journal of molecular sciences, 10(11), 4947–4961. [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Chemsrc. (2025). Galantamine | CAS#:357-70-0. [Link]

  • Hampel, H., Mesulam, M. M., Cuello, A. C., Farlow, M. R., Giacobini, E., Grossberg, G. T., ... & Vergallo, A. (2018). The cholinergic system in the pathophysiology and treatment of Alzheimer's disease. Brain, 141(7), 1917-1933. [Link]

  • Jiang, S., Li, Y., & Zhang, C. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules (Basel, Switzerland), 27(6), 1816. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245–254. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • Butterworth, P. J. (1972). The use of Dixon plots to study enzyme inhibition. Biochimica et biophysica acta, 289(2), 251–253. [Link]

  • Sudo, Y., & Suenaga, A. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical neuropharmacology, 33(2), 70–74. [Link]

  • Lee, J. H., & Lee, S. (2009). A graphical method for determining inhibition constants. Journal of enzyme inhibition and medicinal chemistry, 24(6), 1361–1364. [Link]

  • Anand, P., & Singh, B. (2013). The Cholinergic System in Alzheimer's Disease. Current medicinal chemistry, 20(2), 216–225. [Link]

  • Tran, H. Q., Nguyen, T. T., & Le, L. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. ACS omega, 7(44), 40096–40106. [Link]

  • Kosasa, T., Kuriya, Y., Matsui, K., & Yamanishi, Y. (2010). Estimation of Plasma IC50 of Donepezil for Cerebral Acetylcholinesterase Inhibition in Patients With Alzheimer Disease Using Positron Emission Tomography. Journal of Clinical Pharmacology, 50(3), 324-331. [Link]

  • de Souza, A. R., de Oliveira, A. C., da Silva, A. M., & de Paula, J. R. (2021). In vitro Antioxidant and Anticholinesterase Activities of Ouratea fieldingiana (Gardner) Eng. Leaf Extract and Correlation with its Chemical Composition. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • MedSchoolCoach. (2023). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • Rosini, M., Andrisano, V., Bartolini, M., Bolognesi, M. L., Hrelia, P., Minarini, A., ... & Melchiorre, C. (2003). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 46(23), 4895–4905. [Link]

  • Butterworth, P. J. (1972). The use of Dixon plots to study enzyme inhibition. Biochimica et biophysica acta, 289(2), 251–253. [Link]

  • Scribd. (n.d.). Lineweaver-Burk Plots in Enzyme Inhibition. [Link]

  • Page, B. D., & Page, M. I. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 92(10), 1735-1740. [Link]

  • Page, B. D., & Page, M. I. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education, 92(10), 1735–1740. [Link]

  • ResearchGate. (n.d.). Inhibition (IC50 values in µM) of the activity of HsAChE by donepezil... [Link]

  • Santos, M. A., Gil, C., & Martinez, A. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 25(11), 2652. [Link]

  • Saxena, A., Redman, A. M., Jiang, X., Lockridge, O., & Doctor, B. P. (2003). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. Chemical research in toxicology, 16(11), 1436–1442. [Link]

  • Rosini, M., Andrisano, V., Bartolini, M., Bolognesi, M. L., Hrelia, P., Minarini, A., ... & Melchiorre, C. (2003). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 46(23), 4895–4905. [Link]

  • Cacciatore, I., Baldassarre, L., Fornasari, E., Pinnen, F., & Sozio, P. (2016). New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation. Journal of enzyme inhibition and medicinal chemistry, 32(1), 10–18. [Link]

  • ResearchGate. (2010). Design of novel carbamate acetylcholinesterase inhibitors based on the multiple binding sites of acetylcholinesterase. [Link]

  • Attene-Ramos, M. S., & Tice, R. R. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1149, 399–408. [Link]

  • Bhuvanagayathri, R., Daniel, D. K., & Nirmala, G. (2019). Kinetic Evaluation of the Inhibition of Acetylcholinesterase for Use as a Biosensor. Journal of Environmental Science and Engineering, 61(2), 99-106. [Link]

  • Lee, J., & Lee, D. (2019). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences, 25(3), 195-202. [Link]

  • Cacciatore, I., Baldassarre, L., Fornasari, E., Pinnen, F., & Sozio, P. (2016). New N,N-dimethylcarbamate Inhibitors of Acetylcholinesterase: Design Synthesis and Biological Evaluation. Journal of enzyme inhibition and medicinal chemistry, 32(1), 10–18. [Link]

  • ResearchGate. (2024). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Fukuto, T. R. (1990). Structure-activity relationships for insecticidal carbamates. Environmental health perspectives, 87, 245–254. [Link]

  • Wong, D. M., Li, J., Chen, Q. H., Han, Q., Mutunga, J. M., Wysinski, A., ... & Paulson, S. L. (2012). Re-engineering aryl methylcarbamates to confer high selectivity for inhibition of Anopheles gambiae versus human acetylcholinesterase. Bioorganic & medicinal chemistry letters, 22(14), 4593–4598. [Link]

  • PTID. (n.d.). [Link]

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Safety & Regulatory Compliance

Safety

ethyl N-acetyl-N-methylcarbamate proper disposal procedures

As a Senior Application Scientist, I design chemical disposal protocols not as regulatory afterthoughts, but as rigorous, self-validating operational workflows. When handling ethyl N-acetyl-N-methylcarbamate , researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I design chemical disposal protocols not as regulatory afterthoughts, but as rigorous, self-validating operational workflows. When handling ethyl N-acetyl-N-methylcarbamate , researchers must respect its highly reactive, cross-conjugated electronic structure.

This guide provides drug development professionals and laboratory scientists with the mechanistic rationale, quantitative data, and step-by-step methodologies required to safely neutralize and dispose of this specific carbamate ester.

Mechanistic Rationale: The Chemistry of Disposal

To safely dispose of a chemical, you must exploit its structural vulnerabilities. Carbamates are chemically similar to, but significantly more reactive than, standard amides ()[1].

In ethyl N-acetyl-N-methylcarbamate, the addition of the N-acetyl group creates an imide-like vulnerability. The nitrogen lone pair is cross-conjugated between two carbonyl groups, pulling electron density away from the carbamate core. This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by hydroxide ions ( OH− ).

Because of this reactivity, alkaline hydrolysis is the most effective in-lab neutralization strategy, rapidly degrading the compound into manageable byproducts[2]. However, for large-scale disposal, the EPA mandates high-temperature incineration to ensure the total destruction of the organic constituents and compliance with Land Disposal Restrictions (LDR) ()[3].

Quantitative Disposal Parameters

Understanding the operational parameters of your disposal options is critical for logistical planning. Table 1 summarizes the two primary pathways for carbamate disposal.

Table 1: Quantitative Comparison of Disposal Workflows

ParameterHigh-Temperature Incineration (TSDF)In-Lab Alkaline Hydrolysis
Optimal Temperature > 1,000 °C60 °C
Reaction / Residence Time ~2 seconds (Combustion chamber)2–4 hours
Primary Reagents Excess Oxygen ( O2​ )2M NaOH (Aqueous)
Degradation Efficiency > 99.99%> 99.5% (Concentration dependent)
Primary Byproducts CO2​ , H2​O , NOx​ Ethanol, Acetate, Carbonate, Methylamine
Regulatory Status EPA Preferred (LDR Compliant)Secondary / Pre-treatment step

In-Lab Neutralization Protocol: Alkaline Hydrolysis

According to Prudent Practices in the Laboratory, chemical treatment requires judgment best exercised by scientists, utilizing self-validating systems to ensure safety ()[4].

This protocol is designed for neutralizing small quantities (<50 g) or expired stock solutions prior to routing to standard aqueous waste.

Self-Validating Mechanism: The cleavage of the carbamate core releases volatile methylamine. By capturing this gas in an acid trap, the resulting pH shift provides stoichiometric validation of complete degradation.

Phase 1: Apparatus Setup
  • Assemble a 3-neck round-bottom flask in a well-ventilated, certified fume hood.

  • Equip the flask with a reflux condenser, an addition funnel, and a sealed gas exhaust line.

  • Route the gas exhaust line into a secondary scrubber flask (Acid Trap) containing 500 mL of 1M HCl. Causality: Methylamine is a flammable, toxic gas; the HCl trap instantly protonates it into non-volatile methylammonium chloride.

Phase 2: Reagent Introduction
  • Dissolve the ethyl N-acetyl-N-methylcarbamate waste in a minimal volume of a miscible, non-reactive co-solvent (e.g., THF or methanol).

  • Place 3 molar equivalents of 2M Sodium Hydroxide (NaOH) into the round-bottom flask.

Phase 3: Reaction Execution
  • Heat the NaOH solution to 60 °C with continuous magnetic stirring.

  • Add the carbamate solution dropwise via the addition funnel over 30 minutes. Causality: Dropwise addition prevents thermal runaway from the exothermic hydrolysis reaction.

  • Maintain the reaction at 60 °C for 2–4 hours to ensure complete cleavage.

Phase 4: Validation & Routing
  • Monitor the reaction progress via TLC or LC-MS to confirm the total disappearance of the carbamate precursor.

  • Once degradation is >99.5% complete, cool the mixture to room temperature.

  • Neutralize the basic mixture with 6M HCl until the pH reaches 7.0.

  • Combine the neutralized reaction mixture with the contents of the acid trap and route to standard aqueous hazardous waste.

Degradation Pathway Visualization

The following diagram maps the chemical causality of the hydrolysis protocol, illustrating how the highly reactive precursor is systematically broken down into safe, manageable components.

G cluster_products Hydrolysis Products A Ethyl N-acetyl-N-methylcarbamate B Alkaline Hydrolysis (2M NaOH) A->B OH- Attack C Ethanol B->C Cleavage D Sodium Acetate B->D Deacetylation E Sodium Carbonate B->E Breakdown F Methylamine Gas B->F Off-gassing G Acid Trap (1M HCl) F->G Scrubbing H Methylammonium Chloride G->H Protonation

Fig 1: Self-validating alkaline hydrolysis pathway for acetylated carbamates.

Immediate Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent exposure to the reactive carbamate core.

  • Evacuate & Ventilate: Clear the immediate area and ensure fume hoods or local exhaust ventilation are operating at maximum capacity.

  • Don PPE: Equip a NIOSH-approved respirator, heavy-duty nitrile gloves, and splash-proof chemical goggles.

  • Containment: Cover the liquid spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do NOT use sawdust or paper towels, as carbamates can react with organic matrices.

  • In-Situ Neutralization: Lightly spray the absorbed mass with a dilute 1M NaOH solution to trigger localized hydrolysis of the active compound.

  • Collection: Sweep the neutralized mass using non-sparking polypropylene tools, seal it in a compatible hazardous waste container, and label it for High-Temperature Incineration .

References

  • PubChem Compound Summary for CID 7752, Ethyl N-methylcarbamate. National Center for Biotechnology Information (NCBI). Verified baseline reactivity profile for carbamate esters. URL: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Details the rapid hydrolysis of carbamates in alkaline media. URL:[Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency (EPA). Federal Register mandate for incineration of carbamate wastes. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Standard authority on laboratory-scale chemical treatment and safety. URL:[Link]

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